1-Cyclohexyl-2-thiourea
Description
The exact mass of the compound Cyclohexylthiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34636. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEHHPPLIOFGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198585 | |
| Record name | Thiourea, cyclohexyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5055-72-1 | |
| Record name | N-Cyclohexylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5055-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005055721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, cyclohexyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZE8855DMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Cyclohexyl-2-thiourea
CAS Number: 5055-72-1
This technical guide provides a comprehensive overview of 1-Cyclohexyl-2-thiourea, a versatile compound with applications in various fields of chemical and biological research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological activities.
Physicochemical Properties
This compound, also known as N-Cyclohexylthiourea, is a white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.[1]
| Property | Value | Reference |
| CAS Number | 5055-72-1 | [1] |
| Molecular Formula | C₇H₁₄N₂S | [1] |
| Molecular Weight | 158.26 g/mol | [1] |
| Melting Point | 162 °C | |
| Boiling Point | 260.4 °C at 760 mmHg | |
| Density | 1.1 g/cm³ | |
| Appearance | White crystalline solid |
Synthesis
Experimental Protocol: General Synthesis of N-Substituted Thioureas
This protocol outlines the synthesis of a phenylthiourea derivative, which can be adapted for the synthesis of this compound by substituting aniline with cyclohexylamine.
Materials:
-
Aniline (or Cyclohexylamine for the target compound)
-
Hydrochloric Acid (HCl)
-
Ammonium thiocyanate
-
Water
-
Round bottom flask
-
Reflux condenser
Procedure:
-
In a round bottom flask, combine 0.1 mole of aniline (or cyclohexylamine) with 9 mL of concentrated HCl and 25 mL of water.
-
Heat the mixture to 60-70 °C for approximately 1 hour.
-
Cool the mixture for about 1 hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the solution.
-
Reflux the resulting solution for 4 hours.
-
After reflux, add 20 mL of water while continuously stirring. The product will precipitate as a powdered solid.
-
Filter the solution to collect the solid product and allow it to dry.
Purification:
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.
Synthesis Workflow
Biological Activities
Thiourea derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4] While specific biological data for this compound is limited in the available literature, studies on structurally similar compounds provide valuable insights into its potential therapeutic applications.
Enzyme Inhibition
Several studies have investigated the enzyme inhibitory potential of thiourea derivatives containing a cyclohexyl moiety. One study reported the anti-cholinesterase activity of various unsymmetrical thiourea derivatives, including 1-isobutyl-3-cyclohexylthiourea and 1-tert-butyl-3-cyclohexylthiourea.[5] These compounds were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.
| Compound | IC₅₀ (µg/mL) vs. AChE | IC₅₀ (µg/mL) vs. BChE |
| 1-isobutyl-3-cyclohexylthiourea | > 100 | > 100 |
| 1-tert-butyl-3-cyclohexylthiourea | > 100 | > 100 |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | 50 | 60 |
Data from a study on various unsymmetrical thiourea derivatives.[5]
The data suggests that the nature of the second substituent on the thiourea core significantly influences the inhibitory activity.
Mechanism of Action: Enzyme Inhibition
The inhibitory action of many thiourea derivatives is attributed to their ability to chelate metal ions within the active site of metalloenzymes or to form hydrogen bonds with key amino acid residues, thereby blocking substrate access and catalysis.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties against a range of bacterial and fungal pathogens.[3] The presence of the cyclohexyl moiety in some derivatives has been noted in studies on their antimicrobial effects.[3] While specific Minimum Inhibitory Concentration (MIC) values for this compound were not found, related compounds have shown activity, suggesting that this compound may also possess antimicrobial properties worthy of investigation.
Conclusion
This compound is a compound with a well-defined chemical structure and accessible synthetic route. While specific data on its biological activity is not extensive, the broader class of thiourea derivatives, particularly those with cyclohexyl substitutions, demonstrates significant potential in enzyme inhibition and antimicrobial applications. This technical guide serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound in their scientific endeavors. Further research is warranted to fully elucidate its biological mechanism of action and to explore its therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
1-Cyclohexyl-2-thiourea molecular weight and formula
An In-depth Technical Guide to 1-Cyclohexyl-2-thiourea: Molecular Properties, Synthesis, and Biological Significance
This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers, scientists, and drug development professionals. The guide covers its fundamental molecular characteristics, a detailed experimental protocol for its synthesis, and discusses its potential biological activities with a representative signaling pathway.
Molecular Data
The fundamental molecular properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₄N₂S | [][2][3] |
| Molecular Weight | 158.26 g/mol | [][2][3] |
| Melting Point | 162 °C | [] |
| Boiling Point | 260.4 °C at 760 mmHg | |
| Topological Polar Surface Area | 70.1 Ų | [2][3] |
| Hydrogen Bond Donor Count | 2 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of cyclohexylamine with an isothiocyanate. The following is a representative experimental protocol based on general methods for synthesizing thiourea derivatives.
Objective: To synthesize this compound from cyclohexylamine and a thiocyanate salt.
Materials:
-
Cyclohexylamine
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Hydrochloric acid (HCl)
-
Acetone (dry)
-
Distilled water
-
Ice
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/petroleum ether mixture (for TLC)
Procedure:
-
Formation of Cyclohexylammonium Salt:
-
In a round-bottom flask, dissolve a specific molar equivalent of cyclohexylamine in a suitable solvent like water or ethanol.
-
Slowly add an equimolar amount of concentrated hydrochloric acid dropwise while stirring in an ice bath to form the cyclohexylammonium chloride salt.
-
-
Reaction with Thiocyanate:
-
To the solution of the cyclohexylammonium salt, add an equimolar amount of potassium thiocyanate or ammonium thiocyanate.
-
The reaction mixture is then heated to reflux for a period of 2-5 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
-
Isolation of the Product:
-
After the reaction is complete, the mixture is cooled to room temperature and then poured into crushed ice or ice-cold water.
-
The precipitated solid, this compound, is collected by filtration.
-
-
Purification:
-
The crude product is washed with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure crystals of this compound.
-
-
Characterization:
-
The identity and purity of the synthesized compound can be confirmed using various analytical techniques, including melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
-
Biological Activity and Signaling Pathways
Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects.[4][5][6] While specific signaling pathways for this compound are not extensively documented in the provided search results, the activity of other thiourea compounds can provide insights into potential mechanisms. For instance, phenylthiourea has been shown to be a weak activator of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[7] This pathway is a critical regulator of cellular responses to environmental xenobiotics and is involved in processes such as drug metabolism and immune responses.
The following diagram illustrates the general workflow for the synthesis of a thiourea derivative, which is applicable to this compound.
Caption: General workflow for the synthesis of this compound.
Below is a diagram illustrating the Aryl Hydrocarbon Receptor (AHR) signaling pathway, a potential target for thiourea derivatives.
Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.
References
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylthiourea as a weak activator of aryl hydrocarbon receptor inhibiting 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 transcription in zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Cyclohexyl-2-thiourea: A Technical Guide for Researchers
An in-depth exploration of the chemical properties, synthesis, and potential biological significance of 1-Cyclohexyl-2-thiourea, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound, a monosubstituted thiourea derivative, is a compound of interest in various fields of chemical and pharmaceutical research. Thioureas, characterized by the presence of a C=S group flanked by two nitrogen atoms, are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The incorporation of a cyclohexyl group influences the lipophilicity and steric profile of the molecule, potentially modulating its biological activity and target interactions. This technical guide provides a comprehensive overview of this compound, covering its nomenclature, physicochemical properties, synthesis protocols, and a summary of the biological activities associated with related thiourea compounds.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name cyclohexylthiourea is also known by a variety of synonyms.[] Understanding these alternative names is crucial for a comprehensive literature search and unambiguous identification of the compound.
| Nomenclature Type | Name |
| IUPAC Name | cyclohexylthiourea |
| CAS Name | Cyclohexylthiourea |
| Synonyms | This compound |
| N-Cyclohexylthiourea | |
| 1-Cyclohexylthiourea | |
| CYCLOHEXYL-THIOUREA | |
| Urea, 1-cyclohexyl-2-thio- | |
| CAS Registry Number | 5055-72-1 |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, formulation, and in the design of experimental studies.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂S | [4] |
| Molecular Weight | 158.26 g/mol | [4] |
| Melting Point | 162 °C | [] |
| Boiling Point | 260.4 °C at 760 mmHg | [] |
| Density | 1.1 g/cm³ | [] |
| InChI Key | LEEHHPPLIOFGSC-UHFFFAOYSA-N | [] |
Experimental Protocols: Synthesis of Cyclohexylthiourea Derivatives
Objective: To synthesize a cyclohexylthiourea derivative.
Materials:
-
Cyclohexylamine
-
An appropriate isothiocyanate (e.g., furoyl isothiocyanate for 1-cyclohexyl-3-(2-furoyl)thiourea)
-
Dry acetone
-
Ethanol for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter flask
-
Crystallization dish
-
Melting point apparatus
-
Analytical balance
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the chosen isothiocyanate in dry acetone.
-
Addition of Amine: To the stirred solution of the isothiocyanate, add an equimolar amount of cyclohexylamine dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). In many cases, the product will precipitate out of the solution upon formation.
-
Isolation of Crude Product: Once the reaction is complete, collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold acetone to remove any unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Determine the melting point and characterize the compound using spectroscopic methods (e.g., NMR, IR) and elemental analysis. For example, the elemental analysis for C₁₂H₁₆N₂O₂S (1-cyclohexyl-3-(2-furoyl)thiourea) was found to be: C 57.28%, H 6.18%, N 11.08%, S 12.36%.[5]
Below is a graphical representation of a typical synthesis workflow for a disubstituted thiourea.
Caption: General workflow for the synthesis of a disubstituted thiourea.
Biological Activity and Potential Signaling Pathways
Thiourea derivatives are known to exhibit a wide range of biological activities. Their mechanism of action often involves interaction with biological macromolecules through hydrogen bonding and coordination with metal ions. While specific signaling pathways for this compound are not well-documented, the broader class of thiourea compounds has been implicated in various cellular processes. For instance, some phenylthiourea derivatives have been shown to act as weak activators of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[6] The AHR is a ligand-activated transcription factor involved in the regulation of genes, including those encoding for xenobiotic-metabolizing enzymes like CYP1A1.
The following diagram illustrates a simplified, hypothetical signaling pathway for a thiourea derivative interacting with a receptor and modulating gene expression, based on the known activity of related compounds.
Caption: Hypothetical signaling pathway of a thiourea derivative.
Quantitative Data Summary
Quantitative data on the biological activity of this compound is limited in the available literature. However, studies on structurally similar thiourea derivatives provide insights into their potential efficacy. For example, various thiourea derivatives have been evaluated for their enzyme inhibitory and antioxidant activities, with reported IC₅₀ values.
| Compound Class | Activity | Quantitative Data (Example) | Reference |
| N-phenylthiourea analogues | Antioxidant (DPPH radical scavenging) | IC₅₀ = 4.82 x 10⁻⁴ M | |
| 1,3-diphenyl-2-thiourea (DPTU) | Antioxidant (ABTS radical scavenging) | IC₅₀ = 0.044 ± 0.001 mM | |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | Antioxidant (ABTS radical scavenging) | IC₅₀ = 2.400 ± 0.021 mM | [7] |
| Substituted 3-(trifluoromethyl)phenylthioureas | Cytotoxicity against cancer cell lines (SW480, SW620, PC3, K-562) | IC₅₀ ≤ 10 µM | [2] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 50 µg/mL | [8] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) Inhibition | IC₅₀ = 60 µg/mL | [8] |
Note: The data presented are for related thiourea compounds and not for this compound itself. This information is provided to illustrate the range of biological activities and potencies observed for this class of compounds.
Conclusion
This compound is a compound with a well-defined chemical structure and physicochemical properties. While detailed experimental data on its biological activity and specific mechanisms of action are not extensively documented, the broader family of thiourea derivatives demonstrates significant potential in various therapeutic areas. The synthetic protocols for related compounds are well-established and can likely be adapted for the efficient production of this compound. Further research is warranted to fully elucidate the biological profile of this specific compound, which may hold promise for applications in drug discovery and development. The information and protocols provided in this guide serve as a valuable resource for researchers initiating studies on this compound and its analogues.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives | MDPI [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylthiourea as a weak activator of aryl hydrocarbon receptor inhibiting 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 transcription in zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 1-Cyclohexyl-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Cyclohexyl-2-thiourea is a derivative of thiourea with potential applications in various fields, including medicinal chemistry and materials science. Understanding its solubility in a range of organic solvents is paramount for its synthesis, purification, formulation, and biological testing. This technical guide addresses the current landscape of solubility data for this compound, provides a comprehensive, generalized experimental protocol for its determination, and offers a framework for the systematic presentation of solubility data. It is important to note that, at the time of this publication, a comprehensive, publicly available dataset of quantitative solubility values for this compound in various organic solvents is limited. Therefore, this guide serves as a practical resource for researchers to generate this critical data in-house.
Introduction to this compound and its Solubility
This compound, with the molecular formula C₇H₁₄N₂S, is a solid at room temperature. Its structure, featuring a nonpolar cyclohexyl group and a polar thiourea moiety, suggests a nuanced solubility profile. The hydrogen bonding capabilities of the thiourea group can facilitate dissolution in protic solvents, while the hydrophobic nature of the cyclohexyl ring may enhance solubility in less polar organic solvents. The interplay of these structural features makes the experimental determination of its solubility across a spectrum of solvents essential for its practical application.
Quantitative Solubility Data: A Call for Experimental Determination
A thorough review of the scientific literature reveals a notable absence of a collated, quantitative dataset for the solubility of this compound in common organic solvents. While physicochemical properties of the parent compound, thiourea, are well-documented, this data is not directly transferable to its N-substituted derivatives due to significant differences in molecular structure and intermolecular forces.
To facilitate future research and provide a standardized format for reporting, the following table is presented as a template for organizing experimentally determined solubility data.
Table 1: Exemplar Solubility Data Table for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Toluene | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
Experimental Protocol: Determination of this compound Solubility via the Isothermal Equilibrium Method
The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent of interest using the widely accepted isothermal equilibrium (or gravimetric) method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with airtight seals (e.g., screw-cap vials with PTFE liners)
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
Drying oven
-
Centrifuge (optional)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours and ensuring the concentration no longer changes). A minimum of 48 hours is generally recommended.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution collected.
-
Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (the temperature should be well below the melting point of this compound and above the boiling point of the solvent). A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.
-
Express the solubility in the desired units, for example:
-
g/100 mL: (mass of solute in g / volume of solvent in mL) * 100
-
Molarity (mol/L): (mass of solute in g / molecular weight of solute) / volume of solvent in L
-
-
Quality Control and Best Practices
-
Perform each solubility determination in triplicate to ensure reproducibility.
-
Run a blank (solvent only) to account for any non-volatile impurities in the solvent.
-
Ensure the temperature is precisely controlled and monitored throughout the experiment.
-
Use appropriate personal protective equipment (PPE) when handling organic solvents and the chemical compound.
-
Verify the purity of the this compound before commencing the experiments.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of this compound solubility using the isothermal equilibrium method.
Conclusion
While a comprehensive public database for the solubility of this compound in organic solvents is currently unavailable, this guide provides the necessary tools for researchers to generate this crucial data. The detailed experimental protocol for the isothermal equilibrium method, along with the structured data presentation format and workflow visualization, offers a robust framework for the systematic and reproducible determination of its solubility. The generation and dissemination of such data will be invaluable for advancing the research and development of applications involving this compound.
Technical Guide: Physicochemical and Biological Evaluation of 1-Cyclohexyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-2-thiourea is a member of the thiourea class of organic compounds, which are characterized by the presence of a C=S group flanked by two amino groups. Thiourea derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. These compounds have been reported to possess a wide range of properties, including enzyme inhibition, and antimicrobial and antifungal activities. This document provides a technical overview of the physical state and melting point of this compound, a detailed protocol for its melting point determination, and a conceptual workflow for the synthesis and biological screening of related derivatives, which is relevant for drug discovery and development.
Physicochemical Properties of this compound
This compound is a solid at room temperature. Its key physical property, the melting point, is a critical parameter for its identification and purity assessment.
Data Presentation
| Property | Value | Reference(s) |
| Physical State | Solid | General chemical catalogs |
| Melting Point | 162 °C | [] |
| Molecular Formula | C₇H₁₄N₂S | |
| Molecular Weight | 158.26 g/mol | |
| CAS Number | 5055-72-1 |
Experimental Protocol: Melting Point Determination (Capillary Method)
The melting point of this compound can be accurately determined using the capillary method with a standard melting point apparatus. This method is widely accepted and provides a reliable indication of the compound's purity.
Principle
A small, powdered sample of the crystalline solid is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Materials and Apparatus
-
This compound sample
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus with a heating block, thermometer, and viewing lens
-
Mortar and pestle
-
Spatula
Procedure
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample in a clean, dry mortar and gently grind it into a fine, uniform powder using a pestle.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample. A small amount of the powder will enter the tube.
-
Invert the tube and gently tap its sealed end on a hard surface to pack the powder into the bottom.
-
Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.
-
-
Melting Point Measurement:
-
Turn on the melting point apparatus and allow it to stabilize.
-
Insert the loaded capillary tube into the sample holder of the apparatus.
-
If the approximate melting point is known (162 °C), set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point.
-
Once the temperature is near the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate observation.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Data Recording and Interpretation:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
-
A sharp melting range close to the literature value indicates a high degree of purity. A broad melting range (greater than 2 °C) may suggest the presence of impurities.
-
Application in Drug Discovery: A Conceptual Workflow
Thiourea derivatives are valuable scaffolds in drug discovery. The following section outlines a conceptual workflow for the synthesis and biological screening of novel N-cyclohexylthiourea analogs, targeting enzyme inhibition as a therapeutic strategy.[2][3][4]
Synthesis of N-Cyclohexylthiourea Derivatives
A common method for the synthesis of N-substituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. For N-cyclohexylthiourea derivatives, cyclohexyl isothiocyanate can be reacted with various amines to generate a library of compounds.
Biological Screening: Enzyme Inhibition Assay
Given that thiourea derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a logical next step is to screen the synthesized library for such activity.[2][4]
References
Spectroscopic Profile of 1-Cyclohexyl-2-thiourea: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclohexyl-2-thiourea (CAS No. 5055-72-1), a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes predicted data and typical values observed for closely related thiourea derivatives to provide a reliable reference.
Introduction
This compound belongs to the thiourea class of compounds, which are recognized for their diverse biological activities and applications as intermediates in organic synthesis. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This guide presents a summary of expected spectroscopic data in clearly structured tables and outlines the detailed experimental protocols for acquiring such data.
Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on predictive models and analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 8.5 | Broad Singlet | 1H | N-H (Thiourea) |
| ~6.5 - 7.5 | Broad Singlet | 2H | N-H₂ (Thiourea) |
| ~3.8 - 4.2 | Multiplet | 1H | Cyclohexyl CH -N |
| ~1.0 - 2.0 | Multiplets | 10H | Cyclohexyl -CH₂ - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~180 - 185 | C =S (Thiourea) |
| ~50 - 55 | Cyclohexyl C H-N |
| ~30 - 35 | Cyclohexyl C H₂ |
| ~24 - 26 | Cyclohexyl C H₂ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3400 | Strong, Broad | N-H Stretching |
| 2850 - 2950 | Strong | C-H Stretching (Cyclohexyl) |
| ~1620 | Medium | N-H Bending |
| ~1500 - 1550 | Strong | Thioamide I Band (C-N Stretching) |
| ~1250 - 1350 | Medium | Thioamide II Band (N-H Bending, C-N Stretching) |
| ~1000 - 1100 | Medium | C-N Stretching |
| ~700 - 800 | Medium to Strong | C=S Stretching (Thioamide IV Band) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 158.09 | [M]⁺ | Molecular Ion (Calculated Exact Mass: 158.0878) |
| 159.09 | [M+H]⁺ | Protonated Molecular Ion |
| 181.08 | [M+Na]⁺ | Sodium Adduct |
| 100.08 | [M-C₄H₈]⁺ | Fragment corresponding to the loss of a neutral butene molecule from the cyclohexyl ring. |
| 83.09 | [C₆H₁₁]⁺ | Cyclohexyl cation fragment. |
| 77.04 | [CH₅N₂S]⁺ | Fragment from cleavage of the C-N bond. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
A small amount of Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
FTIR spectra are generally recorded using the KBr pellet technique.
Sample Preparation:
-
1-2 mg of this compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).
-
The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.
Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is generally used to observe [M+H]⁺ and other adducts.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas (N₂): Flow rate is optimized for stable spray.
-
Drying Gas (N₂): Temperature and flow rate are optimized to desolvate the ions (e.g., 300-350 °C).
-
Mass Range: m/z 50-500.
Workflow Visualization
The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram.
Crystal Structure Analysis of 1-Cyclohexyl-2-thiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure analysis of 1-Cyclohexyl-2-thiourea derivatives, a class of compounds recognized for their diverse biological activities. Thiourea derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents, including roles as anticancer, antitubercular, and enzyme-inhibiting molecules.[1][2] Understanding their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships and designing novel, more potent drug candidates. This guide details the experimental protocols for their synthesis and crystallographic analysis, presents a comparative summary of their structural parameters, and visualizes their implication in key biological signaling pathways.
Core Data Presentation: Crystallographic Parameters
The following table summarizes key crystallographic data for a selection of this compound derivatives, allowing for a comparative analysis of their solid-state structures. These parameters, determined through single-crystal X-ray diffraction, provide insights into the molecular geometry and packing within the crystal lattice.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 1-Cyclohexyl-3-(2-tolyl)thiourea | C₁₄H₂₀N₂S | Monoclinic | P2₁/c | 12.6793(11) | 9.0970(7) | 11.4964(10) | 90 | 98.008(8) | 90 | 1313.11(19) | 4 | [3] |
| 1-Cyclohexyl-3-(2-furoyl)thiourea | C₁₂H₁₆N₂O₂S | Orthorhombic | Pbca | 7.2667(5) | 10.2058(7) | 34.239(3) | 90 | 90 | 90 | 2539.3(3) | 8 | [4][5] |
| 4-Cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide | C₁₀H₁₉N₃S | Orthorhombic | Pbca | 13.6668(10) | 8.3356(5) | 21.4683(16) | 90 | 90 | 90 | 2445.7(3) | 8 | [6] |
Experimental Protocols
A generalized experimental workflow for the synthesis and crystal structure analysis of this compound derivatives is presented below. This process is fundamental to obtaining the high-quality single crystals necessary for X-ray diffraction studies.
Caption: A generalized workflow for the synthesis and crystal structure determination of this compound derivatives.
Synthesis of this compound Derivatives
A common synthetic route involves the reaction of an appropriate isothiocyanate with cyclohexylamine. For acylthiourea derivatives, the corresponding acyl chloride is first reacted with a thiocyanate salt to generate an in situ acyl isothiocyanate, which is then treated with cyclohexylamine.[4][5]
Materials:
-
Substituted benzoyl chloride or other acyl chloride
-
Ammonium thiocyanate
-
Cyclohexylamine
-
Acetone (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
Ammonium thiocyanate is dissolved in hot acetone.
-
The substituted benzoyl chloride is added dropwise to the stirring solution.
-
The reaction mixture is stirred for a short period (e.g., 20 minutes) and then filtered to remove ammonium chloride.
-
The resulting filtrate containing the acyl isothiocyanate is heated (e.g., at 65 °C for 30 minutes).
-
A solution of cyclohexylamine in acetone is added slowly to the heated filtrate.
-
The reaction mixture is stirred at room temperature for approximately 30 minutes.
-
The resulting solid product is collected by filtration, washed, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction.[4][5]
Single-Crystal X-ray Diffraction
High-quality single crystals are mounted on a diffractometer for data collection. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Rigaku or Bruker)
-
X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Detector (e.g., CCD or HyPix)
-
Cryostat for low-temperature measurements (e.g., 150 K)
Procedure:
-
A suitable single crystal is selected and mounted on the goniometer head.
-
The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.
-
The unit cell parameters are determined, and the crystal orientation is established.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
The collected data is processed, which includes integration of reflection intensities and corrections for absorption.
-
The crystal structure is solved using direct methods (e.g., with software like SHELXT).
-
The structural model is refined by full-matrix least-squares methods (e.g., with software like SHELXL) to obtain the final atomic coordinates, bond lengths, and angles.
Biological Signaling Pathways
This compound derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. Their inhibitory activity often stems from interactions with key proteins in these cascades.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK pathway, promoting cell proliferation and survival.[7][8] Some thiourea derivatives have been shown to inhibit EGFR, making them potential anticancer agents.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
RAS-RAF-MAPK Signaling Pathway
This pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases. Mutations in RAS and RAF are common in many cancers, leading to constitutive activation of the pathway.[9][10] Inhibitors targeting components of this cascade are of significant therapeutic interest.
Caption: Potential inhibition of the RAS-RAF-MAPK signaling cascade by this compound derivatives.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[2][11] The pathway's central component is β-catenin, whose stabilization and nuclear translocation lead to the transcription of target genes that drive cell proliferation.
Caption: Postulated interaction of this compound derivatives with the Wnt/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt/beta-Catenin Signaling and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Studies of 1-Cyclohexyl-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and expected outcomes from quantum chemical studies of 1-Cyclohexyl-2-thiourea. While specific experimental and computational research on this particular molecule is limited in published literature, this document outlines the established protocols for its synthesis, spectroscopic characterization, and theoretical analysis based on studies of closely related thiourea derivatives. The guide presents representative data for its structural, vibrational, and electronic properties, derived from density functional theory (DFT) calculations, to serve as a benchmark for future research. This includes optimized geometric parameters, vibrational frequency assignments, frontier molecular orbital analysis, and natural bond orbital analysis. The aim is to provide a foundational understanding for researchers investigating the physicochemical properties and potential applications of this compound in fields such as medicinal chemistry and materials science.
Introduction
Thiourea and its derivatives are a versatile class of compounds with a wide range of applications in medicinal chemistry, materials science, and as synthetic intermediates.[1][2] The presence of the thioamide functional group imparts unique electronic and structural properties, making them valuable targets for both experimental and theoretical investigations. This compound (C7H14N2S) is a simple N-substituted thiourea that holds potential for various applications, including as a precursor in the synthesis of more complex molecules and potentially as a bioactive agent.
Quantum chemical studies, particularly those employing density functional theory (DFT), are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of such compounds at the atomic level.[3][4] These computational methods allow for the prediction of spectroscopic signatures (FT-IR, Raman, UV-Vis, NMR), the analysis of frontier molecular orbitals (HOMO-LUMO), and the mapping of electrostatic potential, providing insights that are complementary to experimental data. This guide details the standard methodologies for a comprehensive quantum chemical investigation of this compound and presents expected quantitative results based on data from analogous compounds.
Experimental and Computational Methodologies
Synthesis of this compound
The synthesis of N-monosubstituted thioureas like this compound is typically achieved through the reaction of an amine with a source of thiocyanic acid or an isothiocyanate. A common and effective method involves the reaction of cyclohexylamine with an alkali metal thiocyanate (e.g., KSCN or NH4SCN) in the presence of an acid, which generates isothiocyanic acid in situ. This is then followed by the addition of the amine.
Detailed Protocol:
-
Preparation of Acyl Isothiocyanate (if applicable): In a variation of the synthesis, an acyl chloride can be reacted with potassium thiocyanate in a dry solvent like acetone to form an acyl isothiocyanate.
-
Reaction with Amine: Cyclohexylamine is added dropwise to a solution of the isothiocyanate precursor in a suitable solvent (e.g., acetone, acetonitrile) at room temperature or under reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. The solid is then filtered, washed with water, and dried.
-
Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.[5]
Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: The vibrational modes of the synthesized compound are characterized by FT-IR and FT-Raman spectroscopy. The spectra are typically recorded in the range of 4000–400 cm-1. The characteristic vibrational frequencies of the N-H, C-H, C=S, and C-N bonds provide crucial information for structural elucidation.
-
UV-Visible Spectroscopy: The electronic transitions of the molecule are studied using UV-Visible spectroscopy, typically in a solvent like ethanol or methanol. For this compound, a maximum absorption (λmax) has been reported at 238 nm in water, corresponding to n→π* and π→π* electronic transitions within the thiocarbonyl group.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the molecular structure. The chemical shifts are recorded in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
Computational Details
Quantum chemical calculations are performed using software packages like Gaussian. The typical methodology for a thiourea derivative is as follows:
-
Geometry Optimization: The molecular geometry of this compound is optimized in the gas phase using DFT with the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional and a 6-311++G(d,p) basis set.[7][8] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar molecules.[9]
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to aid in the assignment of the experimental FT-IR and FT-Raman bands.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. This provides insights into the stability of the molecule arising from these interactions.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which is useful for predicting the sites of electrophilic and nucleophilic attack.
Data Presentation
Disclaimer: The following quantitative data is representative and based on computational studies of structurally similar N-substituted thiourea derivatives. This data is intended to serve as an illustrative example and a benchmark for future experimental and theoretical work on this compound.
Table 1: Representative Optimized Geometric Parameters of this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=S | 1.685 | N-C-N | 117.5 |
| C-N(H-cyclohexyl) | 1.360 | C-N-C(cyclohexyl) | 125.0 |
| C-N(H2) | 1.355 | S=C-N | 122.0 |
| N-C(cyclohexyl) | 1.470 | H-N-C | 118.0 |
Table 2: Representative Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) (Scaled) | Assignment |
| ~3400 | N-H stretching (asymmetric) |
| ~3200 | N-H stretching (symmetric) |
| ~2930 | C-H stretching (cyclohexyl, asymmetric) |
| ~2850 | C-H stretching (cyclohexyl, symmetric) |
| ~1560 | N-H bending |
| ~1450 | C-N stretching |
| ~1350 | Mixed (N-H bending, C-N stretching) |
| ~780 | C=S stretching |
Table 3: Representative Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Energy Gap (ΔE) | 4.70 |
Table 4: Representative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(amine) | π* (C=S) | ~25.0 |
| LP(1) N(amide) | π* (C=S) | ~30.0 |
| σ (C-H) | σ* (C-N) | ~2.5 |
Visualizations
Caption: Molecular structure of this compound.
Caption: Typical workflow for a combined experimental and computational study.
Caption: A generalized diagram of a potential biological interaction.
Conclusion
This technical guide has outlined the standard methodologies for a comprehensive quantum chemical investigation of this compound. By leveraging established DFT methods, it is possible to predict and analyze its geometric, vibrational, and electronic properties with a high degree of confidence. The representative data presented herein, derived from studies of analogous compounds, provides a valuable starting point for researchers. Future work should focus on the synthesis and experimental characterization of this compound to validate these theoretical predictions. Such studies will be crucial for unlocking the full potential of this molecule in various scientific and industrial applications, particularly in the rational design of new drugs and materials.
References
- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Page loading... [guidechem.com]
- 7. ripublication.com [ripublication.com]
- 8. ripublication.com [ripublication.com]
- 9. Synthesis, X-ray, NMR, FT-IR, UV/vis, DFT and TD-DFT studies of N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomeric Forms of N-substituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-substituted thioureas are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and catalysis. Their chemical behavior and biological activity are intrinsically linked to their ability to exist in different tautomeric forms: the thione and the thiol (or iminothiol) forms. Understanding and characterizing this tautomeric equilibrium is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials. This guide provides a comprehensive overview of the tautomerism in N-substituted thioureas, presenting key quantitative data, detailed experimental protocols for their characterization, and logical diagrams to illustrate the underlying principles and workflows.
The Thione-Thiol Tautomeric Equilibrium
The fundamental principle governing the tautomerism of N-substituted thioureas is the equilibrium between the thione and thiol forms. This equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in a change in the bonding arrangement within the molecule.
The thione form is generally considered the more stable tautomer in most N-substituted thioureas under standard conditions.[1] However, the position of the equilibrium can be influenced by several factors, including the nature of the substituents on the nitrogen atoms, the solvent, temperature, and pH. The thiol form, although often less populated, can play a significant role in the reactivity and complexation behavior of these compounds.
Below is a diagram illustrating the general thione-thiol tautomeric equilibrium in N,N'-disubstituted thioureas.
References
The Diverse Biological Landscape of Novel Thiourea Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Thiourea derivatives, organosulfur compounds characterized by the SC(NH₂)₂ core structure, have emerged as a versatile and highly privileged scaffold in the field of medicinal chemistry.[1][2][3] Their structural similarity to urea, with a sulfur atom replacing the oxygen, imparts distinct chemical properties that facilitate a wide range of biological interactions.[2] The ability of the thiourea moiety's nitrogen and sulfur atoms to act as hydrogen bond donors and acceptors allows these compounds to bind effectively to various biological targets, including enzymes and cellular receptors.[4][5] This has led to the development of novel thiourea derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, enzyme inhibitory, and antioxidant effects, making them promising candidates for new drug discovery and development.[2][6][7]
This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel thiourea derivatives. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource on their quantitative biological data, the experimental protocols used for their evaluation, and the underlying mechanisms of action.
General Synthesis and Screening Workflow
The synthesis of thiourea derivatives is often straightforward, commonly involving the reaction of an appropriate isothiocyanate with a primary or secondary amine.[1] This modular nature allows for the creation of large, diverse libraries of compounds for biological screening. The typical workflow from synthesis to hit identification is a systematic process.
Caption: General workflow from synthesis to lead compound identification.
Anticancer Activity
Thiourea derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in carcinogenesis like protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs), and DNA topoisomerases.[4][8][9][10] Their multi-targeted action makes them attractive candidates for overcoming drug resistance.[4]
Quantitative Data: Anticancer Activity
The cytotoxic effects of various thiourea derivatives have been evaluated against a range of human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized below.
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 (Colon) | 9.0 | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW620 (Colon, metastatic) | 1.5 | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | K562 (Leukemia) | 6.3 | [4] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung) | 0.2 | [4] |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (20) | MCF-7 (Breast) | 1.3 | [4] |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (20) | SkBR3 (Breast) | 0.7 | [4] |
| N¹,N³-disubstituted-thiosemicarbazone (7) | HCT116 (Colon) | 1.11 | [11] |
| N¹,N³-disubstituted-thiosemicarbazone (7) | HepG2 (Liver) | 1.74 | [11] |
| N¹,N³-disubstituted-thiosemicarbazone (7) | MCF-7 (Breast) | 7.0 | [11] |
| Pyrazole-thiourea derivative (40) | MCF-7 (Breast) | 0.08 - 0.71 | [10] |
Mechanism Highlight: Kinase Inhibition
A significant number of thiourea-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[8][12] For instance, derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Janus Kinase-3 (JAK-3), key targets in breast cancer therapy.[10][11][12] Inhibition of these kinases disrupts downstream signaling pathways, leading to apoptosis and cell cycle arrest.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocol: MTT Cytotoxicity Assay
The in vitro cytotoxicity of thiourea derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the thiourea derivatives. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Urease Inhibitory Activity
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[13] It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastric ulcers.[14] Thiourea derivatives are potent urease inhibitors, often acting by binding to the nickel ions in the enzyme's active site.[13][15]
Quantitative Data: Urease Inhibition
The inhibitory potential of novel thiourea derivatives against urease (commonly from Jack Bean as a model) is presented below.
| Compound Class/Name | Source | IC₅₀ (µM) | Reference |
| N-(4-Chlorophenylaceto)thiourea (b19) | Jack Bean Urease | 0.16 ± 0.05 | [13] |
| N-(4-Chlorophenylaceto)thiourea (b19) | H. pylori (intact cell) | 3.86 ± 0.10 | [13] |
| Dipeptide Conjugated Thiourea (Analogue 23) | Jack Bean Urease | 2.0 | [16] |
| Bis-Acyl-Thiourea (UP-1) | Jack Bean Urease | 1.55 ± 0.0288 | [17] |
| Bis-Acyl-Thiourea (UP-2) | Jack Bean Urease | 1.66 ± 0.0179 | [17] |
| Bis-Acyl-Thiourea (UP-3) | Jack Bean Urease | 1.69 ± 0.0162 | [17] |
| Standard Inhibitor: Acetohydroxamic acid (AHA) | Jack Bean Urease | 27.0 ± 0.5 | [13][15] |
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
A common method to determine urease inhibitory activity is a spectrophotometric assay that measures the production of ammonia.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate. Each well contains a buffer solution (e.g., phosphate buffer, pH 7.0), a known concentration of Jack Bean Urease, and the test compound (thiourea derivative) at various concentrations.
-
Pre-incubation: The mixture is pre-incubated for a short period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a urea solution to each well. A blank (without enzyme) and a negative control (without inhibitor) are included.
-
Incubation: The plate is incubated for a set time (e.g., 15 minutes) at 37°C.
-
Ammonia Quantification: The amount of ammonia produced is determined by the Berthelot method.
-
Step A: An alkaline phenol-nitroprusside reagent is added to each well, followed by sodium hypochlorite.
-
Step B: The plate is incubated for 10-15 minutes at 37°C, allowing the ammonia to react and form a stable blue-green indophenol complex.
-
-
Absorbance Measurement: The absorbance of the colored complex is measured using a microplate reader at a wavelength between 625 and 630 nm.
-
Data Analysis: The percentage of inhibition is calculated using the formula: [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100. The IC₅₀ value is determined by plotting the percentage of inhibition against inhibitor concentrations.
Antimicrobial Activity
Thiourea derivatives exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[5][18] Their mechanism of action can involve disrupting cell wall integrity or interfering with essential metabolic processes.[19]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |
| Thiourea Derivative (TD4) | S. aureus (MRSA, USA300) | 2 | [19] |
| Thiourea Derivative (TD4) | S. epidermidis | 2 - 16 | [19] |
| 3-amino-1H-1,2,4-triazole Scaffold (Compound 10) | S. epidermidis (Biofilm) | 2 - 6 (IC₅₀) | [20] |
| 3-amino-1H-1,2,4-triazole Scaffold | Gram-positive cocci | 4 - 32 | [20] |
| N-acyl thiourea derivative (Compound 2) | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [2] |
| Various Thiourea Derivatives & Complexes | Bacteria | 50 - 400 | [5] |
| Various Thiourea Derivatives & Complexes | Yeasts (e.g., C. albicans) | 25 - 100 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The MIC is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The thiourea derivative is serially diluted (usually two-fold) across the wells of a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism and broth, no compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.
Other Notable Biological Activities
Beyond the major areas detailed above, thiourea derivatives have been investigated for a range of other therapeutic applications.
Enzyme Inhibition (Diabetes-Related)
Certain derivatives have shown inhibitory activity against key enzymes associated with type 2 diabetes, such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion.[21]
| Compound Name | Target Enzyme | % Inhibition | IC₅₀ (µM) | Reference |
| Compound E | α-amylase | 85 ± 1.9% | - | [21] |
| Compound AH | α-glucosidase | 86 ± 0.4% | 47.9 | [21] |
| Compound AH | PTP1B | 85 ± 0.5% | 79.74 | [21] |
| Indole–thiourea (4b) | Tyrosinase | - | 5.9 ± 2.47 | [22] |
Antioxidant Activity
Several thiourea derivatives have demonstrated the ability to scavenge free radicals, indicating potential as antioxidant agents.[2][23] For example, 1,3-bis(3,4-dichlorophenyl) thiourea showed strong activity against ABTS and DPPH free radicals, with IC₅₀ values of 52 µg/mL and 45 µg/mL, respectively.[2]
Conclusion
The thiourea scaffold is a cornerstone in modern medicinal chemistry, yielding derivatives with an impressive breadth of biological activities. Their synthetic accessibility allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.[4][6] The data and protocols summarized in this guide highlight the significant progress made in identifying novel thiourea derivatives as potent anticancer agents, urease inhibitors, and antimicrobial compounds. As research continues, these versatile molecules hold great promise for the development of the next generation of therapeutic agents to address a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Pharmaceuticals | Special Issue : Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry [mdpi.com]
- 8. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments on Thiourea Based Anticancer Chemotherapeutic...: Ingenta Connect [ingentaconnect.com]
- 11. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of thiourea-tethered benzodiazepinones as anti-proliferative agents targeting JAK-3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benthamscience.com [benthamscience.com]
- 21. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. dergipark.org.tr [dergipark.org.tr]
1-Cyclohexyl-2-thiourea Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-cyclohexyl-2-thiourea derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document covers their synthesis, diverse biological activities, and underlying mechanisms of action. Key quantitative data on their anticancer and antibacterial properties are systematically presented in tabular format for comparative analysis. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided to facilitate further research. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows using the DOT language for Graphviz, offering a clear graphical representation of complex biological processes.
Introduction
Thiourea derivatives represent a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and enzyme inhibition properties.[1][2] The incorporation of a cyclohexyl moiety at the N1 position of the thiourea core has been a strategic approach to modulate the lipophilicity and steric bulk of these molecules, often leading to enhanced biological efficacy. This guide focuses on the this compound core, summarizing the current state of research and providing practical information for researchers in the field of drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a straightforward and efficient nucleophilic addition reaction. The most common method involves the reaction of cyclohexyl isothiocyanate with a primary or secondary amine.
Detailed Experimental Protocol: Synthesis of 1-Cyclohexyl-3-(4-chlorophenyl)thiourea
This protocol provides a representative example for the synthesis of a 1-cyclohexyl-3-aryl-2-thiourea derivative.
Materials:
-
Cyclohexyl isothiocyanate
-
4-chloroaniline
-
Anhydrous acetone
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous acetone (30 mL).
-
To this solution, add cyclohexyl isothiocyanate (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
After the addition is complete, reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1-cyclohexyl-3-(4-chlorophenyl)thiourea.
-
Dry the purified product in a desiccator and determine its melting point.
-
Characterize the final product using FT-IR and NMR spectroscopy to confirm its structure.
Biological Activities and Data Presentation
This compound derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antibacterial effects being the most extensively studied.
Anticancer Activity
These compounds have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[3][4]
Table 1: Anticancer Activity (IC50 values in µM) of Selected this compound Derivatives
| Compound ID | R Group | HCT116 | HepG2 | MCF-7 | A549 | Reference |
| 1a | 4-Chlorophenyl | 8.29 | 7.46 | 4.56 | - | [4] |
| 1b | 3,4-Dichlorophenyl | - | - | - | 2.5 | [3] |
| 1c | 4-Fluorophenyl | - | 16.28 | - | - | [3] |
| 1d | 4-Nitrophenyl | 1.11 | 1.74 | 7.0 | - | [4] |
| 1e | 2,4-Dimethylphenyl | - | - | 19.13 | 15.69 | [5] |
Note: '-' indicates data not available.
Antibacterial Activity
Several this compound derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
Table 2: Antibacterial Activity (MIC values in µg/mL) of Selected this compound Derivatives
| Compound ID | R Group | S. aureus | E. coli | P. aeruginosa | B. subtilis | Reference |
| 2a | Pyridin-2-yl | - | 15 | - | - | [2] |
| 2b | 3-Methylpyridin-2-yl | - | 12 | - | - | [2] |
| 2c | 4-Chlorophenyl | - | - | 10 | - | [2] |
| 2d | 2,4-Dimethylphenyl | - | 13 | - | - | [2] |
| 2e | Phenyl | 100 | 200 | 200 | 100 | [2] |
Note: '-' indicates data not available.
Mechanisms of Action and Signaling Pathways
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Several this compound derivatives have been identified as potent inhibitors of the EGFR signaling pathway.[3] They typically act by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[3]
Modulation of Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is another critical regulator of cell fate, proliferation, and differentiation. Its dysregulation is strongly implicated in the development of various cancers, particularly colorectal cancer. While direct targeting of the Wnt/β-catenin pathway by this compound derivatives is less documented, molecular docking studies suggest potential interactions with key components of this pathway, such as β-catenin itself. By binding to β-catenin, these compounds could prevent its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes that promote cell proliferation.
Experimental Protocols for Biological Evaluation
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion
This compound derivatives continue to be a promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their significant anticancer and antibacterial activities, makes them attractive candidates for further development. The inhibition of key signaling pathways, such as the EGFR pathway, provides a rational basis for their anticancer effects. This technical guide serves as a comprehensive resource for researchers, providing the necessary data and protocols to advance the study and application of these versatile molecules in the quest for new therapeutic agents. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on in-depth in vivo studies to validate their therapeutic potential.
References
- 1. Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 1-Cyclohexyl-2-thiourea from Cyclohexylamine
Introduction
1-Cyclohexyl-2-thiourea is a monosubstituted thiourea derivative with applications in organic synthesis and as a precursor for various biologically active compounds. Thiourea derivatives are known for their utility in the preparation of pharmaceuticals, pesticides, and as organocatalysts. The synthesis of this compound can be achieved through several pathways, including the reaction of cyclohexylamine with an appropriate isothiocyanate or the reaction of thiourea with cyclohexylamine under catalytic conditions. A straightforward and common method involves the reaction of cyclohexylamine with ammonium thiocyanate. This application note provides a detailed protocol for the synthesis of this compound from cyclohexylamine and ammonium thiocyanate.
Principle of the Method
The synthesis proceeds in a two-step, one-pot reaction. First, cyclohexylamine, a base, reacts with the weakly acidic ammonium thiocyanate in an aqueous solution to form the intermediate salt, cyclohexylammonium thiocyanate. Upon heating, this intermediate undergoes a rearrangement and elimination of ammonia to yield the final product, this compound. The product precipitates from the reaction mixture upon cooling and can be isolated by filtration.
Experimental Protocol
Materials and Equipment
-
Cyclohexylamine (C₆H₁₁NH₂)
-
Ammonium thiocyanate (NH₄SCN)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexylamine and ammonium thiocyanate in a 1:1.2 molar ratio.
-
Dissolution: Add deionized water to the flask to achieve a concentration of approximately 1-2 M with respect to cyclohexylamine.
-
Reaction: Heat the mixture to 85-90°C with vigorous stirring. Maintain this temperature for 2-3 hours. The formation of cyclohexylammonium thiocyanate occurs, followed by its conversion to this compound.[1][2]
-
Cooling and Precipitation: After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature. The product, this compound, will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product, preferably in a vacuum oven at a low temperature, until a constant weight is achieved.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization. Filter the purified crystals and dry them thoroughly.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:
-
Melting Point: Determine the melting point of the product and compare it to the literature value.
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra and compare them with expected values.
Data Presentation
| Parameter | Value | Notes |
| Reactants | ||
| Cyclohexylamine | 1.0 molar equivalent | |
| Ammonium thiocyanate | 1.2 molar equivalents | A slight excess of ammonium thiocyanate is used to ensure complete reaction. |
| Reaction Conditions | ||
| Solvent | Deionized Water | |
| Temperature | 85-90 °C | Maintained for the duration of the reaction.[1][2] |
| Reaction Time | 2-3 hours | |
| Product | ||
| Name | This compound | |
| Molecular Formula | C₇H₁₄N₂S | |
| Molecular Weight | 158.27 g/mol | |
| Expected Yield | 70-80% | Yields can vary based on reaction scale and purification efficiency. |
| Appearance | White crystalline solid | |
| Melting Point (Literature) | 148-150 °C |
Visualizations
Caption: Chemical reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Multicompornent Synthesis of 1-Cyclohexyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient one-pot, multicomponent synthesis of 1-Cyclohexyl-2-thiourea. This method offers a streamlined and environmentally conscious alternative to traditional multi-step procedures by combining cyclohexylamine and carbon disulfide in a single reaction vessel. The protocols are designed to be robust and reproducible, making them suitable for various research and development applications, including the synthesis of intermediates for drug discovery and development.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for the synthesis of various heterocyclic compounds and as a key structural motif in molecules with potential biological activity. Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. The synthesis of thioureas via the reaction of amines with carbon disulfide is a classic transformation that can be adapted into a highly efficient one-pot process. This approach avoids the handling of toxic and unstable intermediates like isothiocyanates, which are often used in traditional thiourea syntheses.
Reaction Principle
The multicomponent synthesis of this compound is based on the nucleophilic addition of cyclohexylamine to carbon disulfide. This reaction forms a dithiocarbamate intermediate, which can then react with another molecule of amine or be converted to the final thiourea product under appropriate conditions. The overall transformation can be considered a three-component reaction in principle, involving two molecules of the amine and one molecule of carbon disulfide, often facilitated by a reagent that promotes the elimination of hydrogen sulfide or a related species.
Data Presentation
Table 1: Reactant Specifications and Stoichiometry
| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Equiv. | Volume/Mass |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 0.1 | 2.0 | 10.8 mL |
| Carbon Disulfide | CS₂ | 76.14 | 0.05 | 1.0 | 3.8 mL |
| Pyridine | C₅H₅N | 79.10 | - | - | 50 mL |
Table 2: Reaction Conditions and Performance
| Parameter | Value |
| Solvent | Pyridine |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous precipitation |
| Expected Yield | 75-85% |
| Purity | >95% (after recrystallization) |
| Melting Point | 148-150 °C |
Table 3: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 7.25 (br s, 1H, NH), 5.90 (br s, 2H, NH₂), 3.90 (m, 1H, CH), 1.10-2.00 (m, 10H, CH₂) |
| ¹³C NMR (CDCl₃) | δ 181.5 (C=S), 53.0 (CH), 33.0 (CH₂), 25.5 (CH₂), 24.8 (CH₂) |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 2930, 2850 (C-H stretch), 1550 (N-H bend), 1350 (C=S stretch) |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of thioureas from primary amines and carbon disulfide.
Materials:
-
Cyclohexylamine (≥99%)
-
Carbon disulfide (≥99%)
-
Pyridine (anhydrous)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexylamine (10.8 mL, 0.1 mol) and anhydrous pyridine (50 mL).
-
Addition of Carbon Disulfide: Place carbon disulfide (3.8 mL, 0.05 mol) in a dropping funnel and add it dropwise to the stirred solution of cyclohexylamine over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring. A white precipitate of this compound will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove pyridine and any unreacted starting materials.
-
Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at 50 °C. For further purification, recrystallize the solid from aqueous ethanol.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.
Visualizations
Reaction Scheme
Caption: Multicomponent reaction of cyclohexylamine and carbon disulfide.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Logical Relationship of Components
1-Cyclohexyl-2-thiourea: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Cyclohexyl-2-thiourea is a valuable and versatile precursor in organic synthesis, particularly for the construction of a wide array of biologically active heterocyclic compounds. Its unique structural features, combining a bulky cyclohexyl group with the reactive thiourea moiety, allow for the synthesis of diverse scaffolds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of heterocyclic compounds—thiazoles and pyrimidines—using this compound as a key starting material. The resulting compounds have shown promise as antimicrobial and anticancer agents.
Application Notes
Synthesis of 2-(Cyclohexylamino)thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, this compound. The resulting 2-(cyclohexylamino)thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological activities.
Therapeutic Applications:
-
Antimicrobial Activity: Thiazole derivatives are known to exhibit broad-spectrum antimicrobial activity.[3][4] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[3] The presence of the lipophilic cyclohexyl group can enhance the permeability of the compounds across bacterial cell membranes, contributing to their antimicrobial efficacy.
-
Anticancer Activity: Certain 2-aminothiazole derivatives have demonstrated potent anticancer properties.[5] For instance, derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one have been synthesized and shown to be strong inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the progression of metabolic disorders and some cancers.[5] These compounds have been shown to decrease the viability of various cancer cell lines, including breast and colon cancer.[5]
Synthesis of 1-Cyclohexyl-dihydropyrimidin-2(1H)-thione Derivatives
The Biginelli reaction is a one-pot, three-component condensation that provides straightforward access to dihydropyrimidinones and their thio-analogs.[6][7] By employing this compound, a β-dicarbonyl compound, and an aldehyde, a variety of 1-cyclohexyl-dihydropyrimidin-2(1H)-thiones can be synthesized. These compounds are of significant interest in drug discovery due to their wide range of biological activities.
Therapeutic Applications:
-
Anticancer Activity: Dihydropyrimidinone derivatives have emerged as promising anticancer agents.[8][9] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Some derivatives have been shown to act as inhibitors of receptor tyrosine kinases like VEGFR-2 and EGFR, as well as downstream signaling molecules such as mTOR.[8][10] This can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[8][10] The cyclohexyl substituent can influence the lipophilicity and binding affinity of the compounds to their biological targets.
-
Antimicrobial Activity: Dihydropyrimidinone derivatives have also been reported to possess antimicrobial properties, including antibacterial and antifungal activities.[11][12]
Experimental Protocols
Protocol 1: Synthesis of 2-(Cyclohexylamino)-4-arylthiazoles via Hantzsch Synthesis
This protocol describes the synthesis of 2-(cyclohexylamino)-4-arylthiazoles from this compound and various α-bromoacetophenones.
Materials:
-
This compound
-
Substituted α-bromoacetophenone (e.g., 2-bromoacetophenone, 4'-chloro-2-bromoacetophenone)
-
Ethanol
-
Sodium carbonate solution (5%)
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add the substituted α-bromoacetophenone (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(cyclohexylamino)-4-arylthiazole derivative.
Quantitative Data Summary:
| Entry | α-Haloketone | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | 2-(Cyclohexylamino)-4-phenylthiazole | 3 | 85 |
| 2 | 2-Bromo-4'-chloroacetophenone | 4-(4-Chlorophenyl)-2-(cyclohexylamino)thiazole | 4 | 82 |
| 3 | 2-Bromo-4'-methylacetophenone | 2-(Cyclohexylamino)-4-(p-tolyl)thiazole | 3.5 | 88 |
Protocol 2: Synthesis of 1-Cyclohexyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thiones via Biginelli Reaction
This protocol outlines the one-pot synthesis of 1-cyclohexyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thiones.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Catalytic amount of concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and this compound (1.0 eq) in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours with constant stirring. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
If necessary, recrystallize the product from ethanol to obtain the pure 1-cyclohexyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione.
Quantitative Data Summary:
| Entry | Aldehyde | β-Ketoester | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 1-Cyclohexyl-5-ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione | 7 | 78 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorophenyl)-1-cyclohexyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-thione | 8 | 75 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 1-Cyclohexyl-5-ethoxycarbonyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-thione | 7.5 | 81 |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. synarchive.com [synarchive.com]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli reaction: Significance and symbolism [wisdomlib.org]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. sciencescholar.us [sciencescholar.us]
Application of 1-Cyclohexyl-2-thiourea in Organic Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-2-thiourea is a versatile organic compound that serves as a valuable building block and organocatalyst in a variety of synthetic transformations. Its unique structural features, combining a bulky cyclohexyl group with the hydrogen-bonding capabilities of the thiourea moiety, enable its participation in numerous reactions. This document provides detailed application notes, experimental protocols, and data for the use of this compound and its derivatives in organic synthesis, with a focus on the preparation of heterocyclic compounds and its role in organocatalysis. Thiourea derivatives, including this compound, are key intermediates in the synthesis of nitrogen- and sulfur-containing heterocycles, which are often pharmacologically relevant.[1] Furthermore, the ability of the thiourea group to act as a hydrogen-bond donor allows it to catalyze various reactions by activating electrophiles.
I. Synthesis of Heterocyclic Compounds
This compound is a key precursor for the synthesis of a range of heterocyclic systems, which are core scaffolds in many pharmaceutical agents.
Biginelli Reaction for the Synthesis of Dihydropyrimidinethiones
The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and a urea or thiourea to produce dihydropyrimidinones or their thio-analogs. These compounds are known for their wide array of pharmacological activities. The use of this compound in this reaction allows for the introduction of a cyclohexyl group at the N-1 position of the resulting dihydropyrimidinethione ring.
While specific data for a wide range of substrates using this compound as the thiourea component is not extensively tabulated in single reports, the general reaction is high-yielding with various catalysts. The following table represents typical yields obtained for the Biginelli reaction with thiourea under different catalytic conditions, which are expected to be comparable when using this compound.
| Entry | Aldehyde | β-Ketoester | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Trichloroacetic acid | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Trichloroacetic acid | 1.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Trichloroacetic acid | 2.5 | 90 |
| 4 | 3-Nitrobenzaldehyde | Methyl acetoacetate | Trichloroacetic acid | 2 | 94 |
| 5 | Propanal | Ethyl acetoacetate | Trichloroacetic acid | 3 | 85 |
Data is representative of the Biginelli reaction with thiourea and is intended to provide an expected range for reactions with this compound.
General Procedure for the Synthesis of 1-Cyclohexyl-3,4-dihydropyrimidin-2(1H)-thiones:
-
In a round-bottom flask, a mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), this compound (10 mmol), and a catalytic amount of a Brønsted acid (e.g., trichloroacetic acid, 10 mol%) is prepared.
-
The reaction mixture is heated to 80-100 °C, either neat or in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile).
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Synthesis of 2-Aminobenzothiazoles
N-arylthioureas, which can be derived from this compound, are common precursors for the synthesis of 2-aminobenzothiazole derivatives. The synthesis typically involves an oxidative cyclization reaction. While the direct use of this compound is less common for this specific transformation, its derivatives are widely employed.
General Procedure for the Synthesis of N-Aryl-N'-cyclohexylthioureas and their Cyclization to 2-(Cyclohexylamino)benzothiazoles:
Step 1: Synthesis of N-Aryl-N'-cyclohexylthiourea
-
To a solution of an aniline derivative (10 mmol) in a suitable solvent (e.g., THF, acetone), cyclohexyl isothiocyanate (10 mmol) is added dropwise at room temperature.
-
The reaction mixture is stirred for 2-4 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to afford the N-aryl-N'-cyclohexylthiourea.
Step 2: Oxidative Cyclization to 2-(Cyclohexylamino)benzothiazole
-
The N-aryl-N'-cyclohexylthiourea (5 mmol) is dissolved in a suitable solvent (e.g., chloroform, acetic acid).
-
A solution of bromine (5 mmol) in the same solvent is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The mixture is then neutralized with an aqueous solution of a weak base (e.g., sodium bicarbonate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
References
Application Notes and Protocols: 1-Cyclohexyl-2-thiourea Derivatives as Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric organocatalysis, thiourea-based catalysts have emerged as a powerful class of molecules capable of promoting a wide range of stereoselective transformations. While simple 1-cyclohexyl-2-thiourea itself is not a chiral molecule and thus not suitable for asymmetric catalysis, its structural motif is a key component in highly effective bifunctional organocatalysts. These catalysts typically incorporate a chiral scaffold, most notably (1R,2R)-1,2-diaminocyclohexane, to create a well-defined chiral environment. The thiourea moiety functions as a potent hydrogen-bond donor, activating electrophiles, while a basic group on the chiral backbone, such as an amine, activates the nucleophile. This dual activation strategy mimics enzymatic catalysis and allows for high levels of stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are crucial in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.
Application Notes
Mechanism of Action and Role of the Cyclohexyl Moiety
The catalytic activity of chiral cyclohexyl-thiourea derivatives stems from the ability of the thiourea group's N-H protons to form strong hydrogen bonds with electrophilic substrates, such as carbonyls or nitro groups. This interaction lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. The cyclohexyl group, particularly when part of a rigid trans-1,2-diaminocyclohexane backbone, provides a stereochemically defined framework. This rigid structure is crucial for creating a chiral pocket that effectively shields one face of the activated electrophile, directing the nucleophile to attack from the opposite face, thus inducing enantioselectivity. The bifunctional nature of these catalysts, combining a Lewis acidic thiourea with a Brønsted basic amine, allows for the simultaneous activation of both the electrophile and the nucleophile, leading to highly organized transition states and excellent stereocontrol.
Key Asymmetric Reactions Catalyzed
Chiral cyclohexyl-thiourea derivatives have proven to be versatile catalysts for a variety of asymmetric reactions, including:
-
Michael Additions: The conjugate addition of nucleophiles (e.g., dicarbonyl compounds, ketones, nitroalkanes) to α,β-unsaturated acceptors (e.g., nitroolefins, enones) is a flagship application. These reactions proceed with high yields and enantioselectivities, providing access to valuable chiral building blocks.
-
Aldol Reactions: The direct asymmetric aldol reaction between ketones and aldehydes is another well-established transformation catalyzed by these thioureas. The catalysts promote the formation of chiral β-hydroxy ketones with good to excellent diastereo- and enantioselectivity.
-
Mannich Reactions: The enantioselective addition of enolizable carbonyl compounds to imines is effectively catalyzed, yielding chiral β-amino carbonyl compounds, which are important precursors for many biologically active molecules.
-
Aza-Henry Reactions: The addition of nitroalkanes to imines to produce chiral β-nitroamines is another important application, providing access to chiral 1,2-diamines.
Advantages in Drug Development
The use of these organocatalysts offers several advantages in the context of drug development:
-
Metal-Free Catalysis: Organocatalysts avoid the use of heavy metals, which can be toxic and difficult to remove from the final pharmaceutical product, thus simplifying purification processes.
-
Mild Reaction Conditions: These reactions are often carried out under mild conditions, which improves the functional group tolerance and reduces the risk of side reactions.
-
High Stereoselectivity: The ability to achieve high levels of enantio- and diastereoselectivity is critical in drug synthesis, as different stereoisomers can have vastly different pharmacological activities.
-
Scalability: Many organocatalytic processes have been shown to be scalable, making them suitable for industrial applications.
Data Presentation
The following tables summarize the performance of representative (1R,2R)-1,2-diaminocyclohexane-derived thiourea catalysts in asymmetric Michael and Aldol reactions.
Table 1: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrenes
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 24 | 95 | 92 |
| 2 | 5 | CH2Cl2 | 36 | 91 | 88 |
| 3 | 10 | THF | 48 | 85 | 85 |
| 4 | 10 | Toluene/Water | 12 | 99 | 94 |
Table 2: Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | 10 | DMSO | 24 | 92 | >20:1 | 96 |
| 2 | 4-Chlorobenzaldehyde | 10 | DMSO/Water | 18 | 88 | 15:1 | 94 |
| 3 | Benzaldehyde | 20 | DMF | 48 | 85 | 10:1 | 91 |
| 4 | 2-Naphthaldehyde | 10 | DMSO | 36 | 90 | >20:1 | 95 |
Experimental Protocols
Protocol 1: Synthesis of a Representative (1R,2R)-1,2-Diaminocyclohexane-Derived Thiourea Catalyst
This protocol describes the synthesis of a common bifunctional thiourea catalyst from (1R,2R)-1,2-diaminocyclohexane.
Materials:
-
(1R,2R)-1,2-Diaminocyclohexane
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Anhydrous Dichloromethane (CH2Cl2)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a solution of (1R,2R)-1,2-diaminocyclohexane (1.0 mmol) in anhydrous CH2Cl2 (10 mL) at 0 °C under a nitrogen atmosphere, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral thiourea catalyst as a white solid.
-
Characterize the purified catalyst by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene
This protocol details a typical procedure for the asymmetric Michael addition using the synthesized chiral thiourea catalyst.
Materials:
-
Chiral (1R,2R)-1,2-diaminocyclohexane-derived thiourea catalyst
-
trans-β-Nitrostyrene
-
Acetylacetone
-
Toluene
-
Magnetic stirrer and stirring bar
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the chiral thiourea catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL).
-
Add trans-β-nitrostyrene (0.2 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add acetylacetone (0.4 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Caption: General workflow for the synthesis and application of a chiral cyclohexyl-thiourea organocatalyst.
Caption: Proposed catalytic cycle for a bifunctional thiourea-amine catalyzed asymmetric reaction.
Application Notes and Protocols: Mechanism of 1-Cyclohexyl-2-thiourea in Corrosion Inhibition of Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism of 1-Cyclohexyl-2-thiourea (CHT) as a corrosion inhibitor for steel, particularly in acidic environments. The information is compiled from recent scientific literature and is intended to guide researchers in studying and utilizing this compound for corrosion protection.
Introduction
Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic inhibitors is a primary strategy to mitigate corrosion. This compound (CHT) has emerged as a promising corrosion inhibitor for steel due to its efficacy in acidic media. Its molecular structure, featuring sulfur and nitrogen heteroatoms with lone pairs of electrons and a cyclohexyl group, facilitates its adsorption onto the steel surface, thereby creating a protective barrier against corrosive agents.
Mechanism of Action
The primary mechanism of corrosion inhibition by this compound involves its adsorption onto the steel surface, which obstructs the active sites for corrosion. This adsorption process is influenced by several factors:
-
Molecular Structure: The CHT molecule contains sulfur and two nitrogen atoms, which are active centers for adsorption. The lone pair of electrons on the sulfur and nitrogen atoms facilitates the formation of coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.[1][2]
-
Inductive Effect: The presence of the cyclohexyl group exerts a positive inductive effect (+I), which increases the electron density on the sulfur atom.[1][2] This enhanced electron density strengthens the adsorption process.
-
Type of Inhibition: Potentiodynamic polarization studies indicate that CHT primarily acts as a cathodic inhibitor.[1][2][3] This means it predominantly suppresses the cathodic hydrogen evolution reaction, a key process in acid corrosion.
-
Adsorption Isotherm: The adsorption of CHT on the mild steel surface has been found to obey the Temkin adsorption isotherm.[1][2][3] This model suggests that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions.
The proposed mechanism of action can be visualized as a multi-step process:
-
Diffusion: CHT molecules diffuse from the bulk solution to the steel surface.
-
Adsorption: The molecules adsorb onto the steel surface via a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding).
-
Protective Film Formation: The adsorbed CHT molecules form a protective film that isolates the steel from the corrosive environment.
-
Inhibition of Reactions: This film blocks the active sites for both the anodic dissolution of iron and, more significantly, the cathodic hydrogen evolution.
Quantitative Data Summary
The effectiveness of a corrosion inhibitor is quantified by various parameters obtained from electrochemical and weight loss measurements. The following tables summarize the key quantitative data for this compound from published studies.
Table 1: Inhibition Efficiency of this compound in 1N H₂SO₄ and 1N HCl
| Concentration (mM) | Inhibition Efficiency (%) in 1N H₂SO₄ (Weight Loss) | Inhibition Efficiency (%) in 1N HCl (Weight Loss) |
| 10 | 75 | 60 |
| 25 | 82 | 68 |
| 50 | 88 | 75 |
| 100 | 94 | 82 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Electrochemical Parameters for Mild Steel in 1N H₂SO₄ in the Presence of this compound
| Concentration (mM) | Corrosion Current Density (Icorr) (µA/cm²) | Charge Transfer Resistance (Rt) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 1250 | 25 | 150 | - |
| 10 | 312 | 100 | 80 | 75.0 |
| 25 | 225 | 155 | 65 | 82.0 |
| 50 | 150 | 220 | 50 | 88.0 |
| 100 | 75 | 350 | 35 | 94.0 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the corrosion inhibition performance of this compound.
Weight Loss Measurements
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of steel specimens over time.
Materials:
-
Mild steel coupons (e.g., 4 cm x 1 cm x 0.2 cm)
-
This compound (CHT)
-
Corrosive medium (e.g., 1N H₂SO₄)
-
Acetone, distilled water
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
Procedure:
-
Specimen Preparation: Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (e.g., 600, 800, 1200).
-
Degrease the specimens with acetone, rinse with distilled water, and dry thoroughly.
-
Accurately weigh each specimen using an analytical balance and record the initial weight (W₁).
-
Inhibitor Solution Preparation: Prepare a stock solution of CHT in the corrosive medium. From the stock solution, prepare a series of test solutions with varying concentrations of CHT (e.g., 10, 25, 50, 100 mM). Also, prepare a blank solution containing only the corrosive medium.
-
Immersion Test: Immerse one prepared steel coupon into each test solution, including the blank. Ensure the coupons are fully submerged.
-
Maintain the solutions at a constant temperature (e.g., 25 °C) using a water bath for a specified duration (e.g., 3 hours).
-
Post-Immersion Processing: After the immersion period, carefully remove the coupons from the solutions.
-
Rinse the coupons with distilled water, gently scrub with a soft brush to remove corrosion products, rinse again, and dry.
-
Weigh the dried coupons and record the final weight (W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of steel (g/cm³).
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Potentiodynamic Polarization
Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to understand the type of inhibition (anodic, cathodic, or mixed).
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode (SCE))
-
Test solutions (as prepared in 4.1)
Procedure:
-
Working Electrode Preparation: Mount a polished mild steel specimen as the working electrode, exposing a known surface area to the solution.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the polarization curve (log |current density| vs. potential).
-
Perform a Tafel extrapolation on the linear portions of the cathodic and anodic branches of the polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Inhibition Efficiency (%IE): %IE = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film.
Materials:
-
EIS-capable potentiostat/galvanostat
-
Three-electrode electrochemical cell (as in 4.2)
-
Test solutions (as in 4.1)
Procedure:
-
Cell Setup and Stabilization: Set up the electrochemical cell and allow the OCP to stabilize as described in the potentiodynamic polarization protocol.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
Fit the EIS data to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rt), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (%IE): %IE = [(Rt_inhibitor - Rt_blank) / Rt_inhibitor] × 100
-
Visualizations
The following diagrams illustrate the proposed corrosion inhibition mechanism and a typical experimental workflow.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Caption: General experimental workflow for evaluating a corrosion inhibitor.
Conclusion
This compound is an effective corrosion inhibitor for steel in acidic media, acting primarily as a cathodic inhibitor. Its mechanism is based on the adsorption of its molecules onto the steel surface, forming a protective layer that hinders corrosion reactions. The protocols and data presented here provide a framework for researchers to further investigate and apply CHT in corrosion science and materials protection.
References
Application Notes and Protocols: 1-Cyclohexyl-2-thiourea in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea and its derivatives are versatile ligands in coordination chemistry, primarily due to the presence of both hard (nitrogen) and soft (sulfur) donor atoms. This allows for coordination with a wide range of metal ions, leading to complexes with diverse structures and applications. 1-Cyclohexyl-2-thiourea, a simple N-monosubstituted thiourea, is of interest for its potential to form stable metal complexes. The cyclohexyl group provides steric bulk and lipophilicity, which can influence the geometry, stability, and biological activity of the resulting coordination compounds. These complexes have potential applications in catalysis, materials science, and, notably, in the development of new therapeutic agents. Thiourea-metal complexes have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties.
Synthesis of this compound
The synthesis of N-monosubstituted thioureas like this compound can be achieved through several established methods. A common and straightforward approach involves the reaction of an isothiocyanate with an amine.
General Synthetic Pathway for N-Monosubstituted Thioureas
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexyl isothiocyanate
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexyl isothiocyanate in ethanol.
-
Slowly add an excess of aqueous ammonia to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with cold deionized water to remove any unreacted ammonia and salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization: The final product should be characterized by techniques such as melting point determination, FT-IR, and ¹H and ¹³C NMR spectroscopy.
Coordination Chemistry of this compound
This compound is expected to act as a monodentate ligand, coordinating to metal ions primarily through its sulfur atom. The lone pair of electrons on the sulfur atom makes it a soft donor, favoring coordination with soft or borderline metal ions such as Ag(I), Au(I), Hg(II), Cd(II), Pt(II), and Pd(II). Coordination through the nitrogen atoms is less common but can occur with harder metal ions or under specific reaction conditions.
General Experimental Workflow for Synthesis and Characterization of Metal Complexes
Caption: Workflow for synthesis and analysis of complexes.
Experimental Protocol: Synthesis of a Generic Metal(II) Complex
Materials:
-
This compound
-
A metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, PdCl₂)
-
Ethanol or Methanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in warm ethanol.
-
In a separate flask, dissolve the metal(II) salt in ethanol or a minimal amount of deionized water.
-
Slowly add the metal salt solution to the stirred ligand solution. A color change or precipitation is often observed.
-
The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1, 4:1) to obtain different coordination geometries.
-
Reflux the reaction mixture for 2-6 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, slow evaporation of the solvent may yield crystals.
-
Wash the isolated complex with cold ethanol and diethyl ether to remove unreacted starting materials.
-
Dry the complex in a desiccator over a suitable drying agent.
Characterization:
-
FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. A shift in the ν(C=S) band to a lower frequency and a shift in the ν(C-N) band to a higher frequency is indicative of coordination through the sulfur atom.
-
NMR Spectroscopy: Changes in the chemical shifts of the N-H and adjacent C-H protons upon coordination can provide insights into the ligand's binding mode.
-
UV-Vis Spectroscopy: The appearance of new absorption bands in the visible region can indicate the formation of a complex and provide information about its electronic structure and geometry.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
Single Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles.
Potential Applications in Drug Development
Areas of Potential Biological Activity
-
Anticancer: Many thiourea complexes, particularly of gold, silver, platinum, and palladium, have exhibited cytotoxicity against various cancer cell lines.[1] The mechanism of action is often believed to involve interaction with DNA or inhibition of key enzymes.
-
Antimicrobial: Thiourea derivatives and their metal complexes have been reported to possess antibacterial and antifungal properties.[2][3] Complexation with a metal ion can enhance the antimicrobial activity of the parent ligand.[2]
-
Enzyme Inhibition: The thiourea moiety can interact with the active sites of various enzymes, making these compounds potential enzyme inhibitors.
Data on Related Thiourea Complexes
The following tables summarize representative data for other thiourea derivatives to provide context for the potential properties of this compound complexes.
Table 1: Spectroscopic Data for a Representative Thiourea Ligand and its Metal Complex
| Compound/Complex | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(M-S) (cm⁻¹) |
| N-Phenylmorpholine-4-carbothioamide (HPMCT) | 3176 | 707 | - |
| [CuCl₂(HPMCT)₂] | 3174-3336 | 665-696 | Not specified |
| [PdCl₂(HPMCT)₂] | 3174-3336 | 665-696 | Not specified |
| Data extracted from a study on N-Phenylmorpholine-4-carbothioamide complexes.[4] |
Table 2: Biological Activity of Selected Thiourea-Metal Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Au(T1)(PPh₃)]OTf | HeLa | > 50 | [1] |
| [Au(T1)₂]OTf | Jurkat | 0.43 ± 0.02 | [1] |
| [Ag(T2)(PPh₃)]OTf | A549 | 1.8 ± 0.1 | [1] |
| [PtCl₂(HPMCT)₂] | MCF-7 | 12.72 ± 0.4 | [4] |
| T1 and T2 are phosphine-containing thiourea ligands. HPMCT is N-Phenylmorpholine-4-carbothioamide. |
Conclusion
This compound represents a fundamental building block for the synthesis of novel coordination compounds. Based on the established chemistry of related thiourea derivatives, its metal complexes are expected to exhibit interesting structural features and potential biological activities. The protocols and data presented here provide a foundational guide for researchers to synthesize and investigate these complexes. Further research is warranted to explore the specific properties and applications of this compound and its metal derivatives, particularly in the realm of medicinal inorganic chemistry. The lipophilic cyclohexyl group may enhance cellular uptake, making these compounds particularly interesting for drug development studies.
References
Application Notes and Protocols for Metal Complexes with 1-Cyclohexyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation and potential applications of metal complexes incorporating the ligand 1-Cyclohexyl-2-thiourea. The information is curated for professionals in chemical research and drug development, with a focus on synthesis, characterization, and biological evaluation.
Introduction
Thiourea derivatives and their metal complexes are a class of compounds with significant potential in medicinal chemistry and materials science.[1] The presence of both nitrogen and sulfur donor atoms allows for versatile coordination with a variety of metal ions.[1] The incorporation of a cyclohexyl group in this compound can enhance the lipophilicity of the resulting metal complexes, a property often correlated with increased biological activity.[2] These complexes have been investigated for their antimicrobial and anticancer properties.[2][3] The coordination of the thiourea ligand to a metal center can significantly enhance its biological efficacy compared to the free ligand.[2][4]
Applications in Drug Development
Metal complexes of thiourea derivatives are gaining attention as potential therapeutic agents. The coordination of metals like copper, nickel, gold, and silver with thiourea ligands has been shown to result in compounds with significant biological activity.[2][3][5]
Antimicrobial Activity
Complexes of N-cyclohexyl-thiourea derivatives have demonstrated notable in vitro activity against a range of bacteria and yeasts.[2] The biological action of these compounds is influenced by the metal ion and the overall structure of the complex, which affects properties like lipophilicity and cell permeability.[2] The chelation of the metal ion by the thiourea ligand is often cited as a key factor in their enhanced antimicrobial properties.
Anticancer Potential
While specific data for this compound metal complexes is an emerging area of research, related thiourea-metal complexes have shown promising anticancer activities.[3][6] The mechanism of action is thought to involve interactions with biological macromolecules, leading to the inhibition of cancer cell growth. The versatility in the design of these complexes allows for the fine-tuning of their cytotoxic profiles.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of this compound and its subsequent complexation with metal ions, based on established methods for similar thiourea derivatives.
Synthesis of this compound Ligand
This protocol describes a general method for the synthesis of the this compound ligand.
Materials:
-
Cyclohexylamine
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve cyclohexylamine in ethanol.
-
In a separate beaker, prepare a solution of ammonium thiocyanate in water.
-
Slowly add the ammonium thiocyanate solution to the cyclohexylamine solution with constant stirring.
-
Add concentrated hydrochloric acid dropwise to the reaction mixture.
-
Reflux the mixture for 2-3 hours.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.
Characterization: The synthesized ligand should be characterized by techniques such as melting point determination, FT-IR, and NMR spectroscopy to confirm its identity and purity.
General Protocol for the Synthesis of Metal Complexes
This protocol outlines a general procedure for the synthesis of metal complexes with this compound. The specific metal salt and stoichiometry may be varied to obtain different complexes.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O)
-
Ethanol
Procedure:
-
Dissolve this compound in warm ethanol.
-
In a separate flask, dissolve the metal(II) salt in ethanol.
-
Slowly add the ethanolic solution of the ligand to the metal salt solution with continuous stirring. The molar ratio of ligand to metal can be varied (e.g., 2:1 for ML₂ complexes).
-
The reaction mixture is typically stirred at room temperature or gently refluxed for several hours.
-
The formation of a precipitate indicates the formation of the metal complex.
-
Cool the reaction mixture, and collect the solid product by filtration.
-
Wash the complex with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting metal complex in a desiccator.
Characterization of Metal Complexes: The synthesized complexes should be characterized by:
-
Elemental Analysis: To determine the stoichiometry of the complex.
-
FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion. A shift in the ν(C=S) and ν(N-H) vibrational frequencies is expected upon complexation.[4]
-
UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complex.
-
¹H and ¹³C NMR Spectroscopy: To further confirm the structure of the complex, particularly for diamagnetic complexes.[3]
-
Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte.
Data Presentation
Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC in µg/cm³) of Ni(II) and Cu(II) complexes of N-cyclohexyl-N'-(secondary amine)carbonylthiourea derivatives, which are structurally similar to the title compound.[2]
| Compound/Organism | S. aureus | S. epidermidis | E. faecalis | E. coli | P. aeruginosa | C. albicans | C. krusei |
| Ligand 1 * | 100 | 50 | 200 | 200 | 400 | 50 | 25 |
| [Ni(L1)₂] | 100 | 50 | 100 | 200 | 400 | 50 | 50 |
| [Cu(L1)₂] | 100 | 50 | 100 | 200 | 400 | 50 | 50 |
| Ligand 2 | 100 | 50 | 200 | 200 | 400 | 50 | 25 |
| [Ni(L2)₂] | 100 | 50 | 100 | 200 | 400 | 50 | 50 |
| [Cu(L2)₂] | 100 | 50 | 100 | 200 | 400 | 50 | 50 |
*Ligand 1: N-cyclohexyl-N'-(diethyl)carbonylthiourea; Ligand 2: N-cyclohexyl-N'-(di-n-propyl)carbonylthiourea[2]
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis of this compound and its metal complexes.
Caption: Characterization and evaluation pathway for metal complexes.
References
- 1. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Cyclohexyl-2-Thiourea Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-cyclohexyl-2-thiourea derivatives as a versatile class of enzyme inhibitors. This document details their inhibitory activities against several key enzymes, provides step-by-step protocols for relevant biological assays, and illustrates the associated signaling pathways.
Introduction
This compound derivatives are a class of organic compounds characterized by a central thiourea core with a cyclohexyl group attached to one nitrogen atom. These molecules have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their role as potent enzyme inhibitors. The thiourea functional group is a key pharmacophore that can interact with enzyme active sites through various non-covalent interactions, such as hydrogen bonding and coordination with metal ions. This makes them attractive candidates for the development of novel therapeutics targeting a range of diseases.
Enzyme Inhibition by this compound Derivatives
This compound derivatives have been shown to inhibit several classes of enzymes, including but not limited to:
-
Urease: These enzymes, particularly from bacterial sources like Helicobacter pylori, are crucial for the survival of pathogens in acidic environments. Inhibition of urease is a key strategy for treating infections caused by such pathogens.
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a therapeutic approach for conditions like Alzheimer's disease and myasthenia gravis.
-
α-Amylase and Proteinase K: These digestive enzymes are involved in the breakdown of carbohydrates and proteins, respectively. Inhibitors of these enzymes have potential applications in managing metabolic disorders and other conditions.
-
Carbonic Anhydrases: This family of metalloenzymes is involved in various physiological processes, and their dysregulation is implicated in diseases such as cancer and glaucoma.
The inhibitory potential of these derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the inhibitory activities of various this compound derivatives against different enzymes.
Table 1: Urease Inhibition by this compound Derivatives
| Compound | Derivative | IC50 (µM) | Reference |
| 1 | 1-Cyclohexyl-3-(3-chlorophenyl)thiourea | - | [1] |
| 2 | 5-nitrofuran-2-yl-thiadiazole linked to cyclohexyl-2-(phenylamino)acetamide | 0.94 - 6.78 | [2] |
| 3 | Tryptamine-derived thiourea | 11.4 - 24.2 | [3] |
| Standard | Thiourea | 22.50 | [2] |
Table 2: Cholinesterase Inhibition by this compound Derivatives
| Compound | Derivative | Target Enzyme | IC50 (µg/mL) | Reference |
| 1 | 1-Isobutyl-3-cyclohexylthiourea | AChE | > 100 | [1] |
| BChE | > 100 | [1] | ||
| 2 | 1-tert-Butyl-3-cyclohexylthiourea | AChE | > 100 | [1] |
| BChE | > 100 | [1] | ||
| 3 | 1-(3-Chlorophenyl)-3-cyclohexylthiourea | AChE | 50 | [1] |
| BChE | 60 | [1] | ||
| Standard | - | AChE & BChE | 15 | [1] |
Table 3: α-Amylase and Proteinase K Inhibition by Acyl Thiourea Derivatives
| Compound ID | Structure | α-Amylase IC50 (µM) | Proteinase K IC50 (µM) | Reference |
| 6a | Pyrimidine linked acyl thiourea | - | 1.790 ± 0.079 | [4] |
| 6e | Pyrimidine linked acyl thiourea | - | 1.795 ± 0.080 | [4] |
| 6f | Pyrimidine linked acyl thiourea | - | 1.794 ± 0.080 | [4] |
| 6g | Pyrimidine linked acyl thiourea | 1.509 ± 0.039 | - | [4] |
| 6j | Pyrimidine linked acyl thiourea | 1.478 ± 0.051 | - | [4] |
| Standard | Phenylmethyl sulfonyl fluoride | - | 0.119 ± 0.014 | [4] |
Table 4: Carbonic Anhydrase Inhibition by Thiourea Derivatives
| Compound Series | Target Enzyme | IC50 / Kᵢ | Reference |
| Sulfonyl semicarbazides | hCA I, II, IX, XII | Kᵢ range 0.59–0.79 nM for hCA XII | [5] |
| 1-aroyl-3-(4-aminosulfonylphenyl)thioureas | bCA II | IC50 of 0.26 ± 0.01 µM for the most active inhibitor | [6] |
| Sulfonamide-substituted amides and thioureas | hCA-II, hCA IX, hCA-XII | IC50 values of 0.18 ± 0.05, 0.17 ± 0.05, and 0.58 ± 0.05 μM for selective amide inhibitors | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives as enzyme inhibitors.
Protocol 1: Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
Materials:
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.5)
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution (substrate)
-
Test inhibitor compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Ammonium chloride (NH₄Cl) standard solutions
-
Phenol-hypochlorite reagent (Berthelot's reagent):
-
Solution A: Phenol and sodium nitroprusside
-
Solution B: Sodium hypochlorite and sodium hydroxide
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: In a 96-well plate, add 25 µL of the test inhibitor solution at various concentrations. For the control (100% enzyme activity), add 25 µL of the solvent.
-
Enzyme Addition: Add 25 µL of the urease enzyme solution to all wells except the blank.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of the urea solution to all wells to start the enzymatic reaction. Incubate at 37°C for 30 minutes.
-
Color Development: Add 50 µL of Solution A and 50 µL of Solution B to each well. Incubate at room temperature for 20 minutes for color development.
-
Measurement: Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.
-
Calculation: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE based on the rate of formation of a yellow-colored product.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
AChE enzyme solution
-
Test inhibitor compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the ATCI solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Protocol 3: α-Amylase Inhibition Assay
This colorimetric assay is based on the quantification of reducing sugars produced from the enzymatic digestion of starch using the 3,5-dinitrosalicylic acid (DNSA) reagent.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 6.9)
-
α-Amylase solution
-
Starch solution (substrate)
-
Test inhibitor compounds (this compound derivatives)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
96-well microplate or test tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Pre-incubation: Mix 100 µL of the test inhibitor solution with 100 µL of the α-amylase solution and incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 100 µL of the starch solution to the mixture and incubate at 37°C for 20 minutes.
-
Stop Reaction and Color Development: Stop the reaction by adding 200 µL of DNSA reagent. Boil the mixture for 15 minutes.
-
Measurement: After cooling to room temperature, measure the absorbance at 540 nm.
-
Calculation: The percentage of α-amylase inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor).
Protocol 4: Proteinase K Inhibition Assay
This assay measures the inhibition of Proteinase K activity, often using a chromogenic substrate.
Materials:
-
HEPES buffer (e.g., 33.3 mM, pH 7.5) containing CaCl₂ (e.g., 1 mM)
-
Proteinase K enzyme solution
-
Chromogenic substrate (e.g., Suc-Gly-Gly-Phe-pNA)
-
Test inhibitor compounds (this compound derivatives)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing HEPES buffer and the chromogenic substrate.
-
Inhibitor Addition: Add the test inhibitor compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding the Proteinase K solution.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 405 nm for a set period (e.g., 3 minutes) to determine the rate of the reaction.
-
Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the enzymes targeted by this compound derivatives.
Caption: Role of Urease in H. pylori Pathogenesis.
Caption: Cholinergic Signaling and AChE Inhibition.
Caption: Role of α-Amylase in Carbohydrate Metabolism.
Caption: Carbonic Anhydrase IX Signaling in Cancer.
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Urease Inhibition Assay Workflow.
Caption: AChE Inhibition Assay Workflow.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel enzyme inhibitors with therapeutic potential across a range of diseases. The provided application notes and protocols offer a foundational guide for researchers to explore the inhibitory activities of these compounds. Further derivatization and structure-activity relationship (SAR) studies are warranted to optimize their potency and selectivity for specific enzyme targets.
References
- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibition by 1-aroyl-3-(4-aminosulfonylphenyl)thioureas | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1-Cyclohexyl-2-thiourea: Application Notes and Protocols for Agricultural Chemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-2-thiourea is a derivative of thiourea, a class of organosulfur compounds with a wide range of applications in agriculture. Thiourea and its derivatives have demonstrated significant potential as fungicides, insecticides, herbicides, and plant growth regulators.[1][2][3][4] The incorporation of a cyclohexyl group into the thiourea structure can influence its biological activity and physicochemical properties, making it a compound of interest for the development of novel agricultural chemicals. This document provides an overview of the potential applications of this compound in agriculture, along with generalized experimental protocols for its synthesis and biological evaluation based on research conducted on analogous compounds.
Application Notes
Fungicidal Activity
Table 1: Fungicidal Activity of Selected Thiourea Derivatives (Analogous Compounds)
| Compound/Derivative | Target Fungus | Efficacy (EC50 in µg/mL) | Reference |
| Hydantoin Cyclohexyl Sulfonamide (3w) | Botrytis cinerea | 4.80 | |
| Hydantoin Cyclohexyl Sulfonamide (3q) | Sclerotinia sclerotiorum | 1.44 | |
| 2-Glycinamide Cyclohexyl Sulfonamide (II-19) | Botrytis cinerea | 3.26 | [6] |
| 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides | Botrytis cinerea (KZ-9) | Close to 1.72 (Boscalid) | [7] |
Note: The data presented is for structurally related compounds and should be used as a reference for the potential activity of this compound.
Insecticidal Activity
Several thiourea derivatives have been investigated for their insecticidal properties, acting as insect growth regulators or by other mechanisms.[2][3][8] They can interfere with the molting process and other vital physiological functions in insects. Studies on various thiourea analogs have shown activity against pests like the green peach aphid (Myzus persicae) and the sweetpotato whitefly (Bemisia tabaci).[2]
Table 2: Insecticidal Activity of Selected Thiourea Derivatives (Analogous Compounds)
| Compound/Derivative | Target Insect | Activity Noted | Reference |
| Novel Thioureas/Isothioureas | Myzus persicae | Excellent activity in bioassays | [2] |
| Novel Thioureas/Isothioureas | Bemisia tabaci | Excellent activity in bioassays | [2] |
| Novel Flupyrimin Analogs | Plutella xylostella | 100% lethality at 400 µg/mL | [9] |
Note: The data presented is for structurally related compounds and should be used as a reference for the potential activity of this compound.
Herbicidal Activity
Thiourea derivatives have also been explored as herbicides.[1][10][11] They can act by inhibiting specific enzymes in plants, such as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids.[10][11]
Table 3: Herbicidal Activity of Selected Thiourea Derivatives (Analogous Compounds)
| Compound/Derivative | Target Weed | Activity Noted | Reference |
| Acylthiourea Derivatives | Digitaria sanguinalis | Good herbicidal activity | [10] |
| Acylthiourea Derivatives | Amaranthus retroflexus | Good herbicidal activity | [10] |
| Pyrimidine Thiourea (4d) | Brassica napus | 81.5% root growth inhibition at 100 mg/L | [11] |
| Pyrimidine Thiourea (4f) | Digitaria sanguinalis | 81% root growth inhibition at 100 mg/L | [11] |
Note: The data presented is for structurally related compounds and should be used as a reference for the potential activity of this compound.
Plant Growth Regulation
Thiourea and its derivatives can influence plant growth and development.[12][13][14] They have been shown to affect seed germination, root elongation, and overall plant biomass. Exogenous application of thiourea has been reported to alleviate the adverse effects of certain environmental stresses on plants.[15]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. A plausible synthesis for this compound is the reaction of cyclohexylamine with a source of thiocyanate. A more direct one-pot synthesis from thiourea and cyclohexylamine has also been described for a related compound, N,N'-dicyclohexylthiourea.[16]
Materials:
-
Cyclohexylamine
-
Ammonium thiocyanate or Potassium thiocyanate
-
Hydrochloric acid
-
Solvent (e.g., water, ethanol, or acetone)
Procedure (General Method):
-
Prepare a solution of cyclohexylammonium chloride by reacting cyclohexylamine with hydrochloric acid.
-
Add an aqueous solution of ammonium or potassium thiocyanate to the cyclohexylammonium chloride solution.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterize the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is a generalized method for assessing the fungicidal activity of a test compound.
Materials:
-
Pure culture of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
Cool the medium to approximately 45-50°C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with the solvent only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the margin of an actively growing culture of the target fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.
Insecticidal Bioassay (Leaf-Dip Method)
This protocol describes a common method for evaluating the insecticidal activity of a compound against leaf-feeding insects.
Materials:
-
Host plant leaves (e.g., cabbage for diamondback moth larvae)
-
Target insect (e.g., third-instar larvae of Plutella xylostella)
-
Test compound (this compound) dissolved in a suitable solvent with a surfactant
-
Petri dishes lined with moist filter paper
Procedure:
-
Prepare a series of dilutions of the test compound in water containing a small amount of surfactant (e.g., Tween-80).
-
Dip the host plant leaves into the test solutions for a set period (e.g., 10-30 seconds).
-
Allow the leaves to air-dry in a fume hood.
-
Place one treated leaf in each petri dish lined with moist filter paper.
-
Introduce a known number of insects (e.g., 10 larvae) into each petri dish.
-
Seal the petri dishes with a perforated lid to allow for air exchange.
-
Incubate the dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] * 100
-
Determine the LC50 value (the concentration of the compound that causes 50% mortality) by probit analysis.
Herbicidal Bioassay (Seed Germination and Root Elongation)
This protocol outlines a method for screening the pre-emergence herbicidal activity of a compound.
Materials:
-
Seeds of a model weed species (e.g., Amaranthus retroflexus)
-
Test compound (this compound) dissolved in a suitable solvent
-
Petri dishes lined with filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a series of dilutions of the test compound in water.
-
Place a sterile filter paper in each petri dish and moisten it with a known volume of the respective test solution or a control solution (water with solvent).
-
Place a specific number of weed seeds (e.g., 20-25) on the moistened filter paper in each petri dish.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
After a set period (e.g., 7-10 days), count the number of germinated seeds and measure the root length of the seedlings.
-
Calculate the percentage of germination inhibition and root growth inhibition relative to the control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both germination and root elongation.
Disclaimer
The information provided in these application notes and protocols is for research and development purposes only. The biological activity data presented is for analogous compounds and may not be representative of the activity of this compound. It is essential to conduct thorough experimental validation to determine the specific efficacy and safety of this compound for any intended agricultural application. All laboratory work should be performed in accordance with standard safety practices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insecticidal activity of novel thioureas and isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PLANT GROWTH REGULATING EFFECT OF SUBSTITUTED THIOUREAS [yyhx.ciac.jl.cn]
- 13. researchgate.net [researchgate.net]
- 14. phytotechlab.com [phytotechlab.com]
- 15. Exogenous application of sulfur-rich thiourea (STU) to alleviate the adverse effects of cobalt stress in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN1962630A - N'-dicyclohexyl thiourea preparation method - Google Patents [patents.google.com]
Application Note: Protocol for the Purification of 1-Cyclohexyl-2-thiourea by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This application note provides a detailed protocol for the purification of 1-Cyclohexyl-2-thiourea via recrystallization. The procedure outlines a robust method to obtain high-purity crystalline product, suitable for downstream applications in research and drug development. The protocol is based on the principle of differential solubility of the compound in a selected solvent system at varying temperatures.
Introduction
This compound is a thiourea derivative with potential applications in various fields, including medicinal chemistry and materials science. Synthesis of this compound often results in impurities that must be removed to ensure the accuracy and reliability of subsequent experiments. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The selection of an appropriate solvent is critical for successful recrystallization, aiming for high solubility at elevated temperatures and low solubility at ambient or reduced temperatures to maximize the recovery of the purified compound. Based on the solubility characteristics of structurally related thiourea derivatives, ethanol has been identified as a suitable solvent for the recrystallization of this compound.
Experimental Protocol
This protocol details the step-by-step procedure for the recrystallization of this compound.
2.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water (for optional co-solvent system)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Beakers
-
Ice bath
-
Drying oven or vacuum desiccator
2.2. Solvent Selection
Ethanol is recommended as the primary solvent for the recrystallization of this compound. It is a good practice to perform a small-scale solubility test to confirm the solvent choice. The ideal solvent will dissolve the compound when heated but will result in the formation of crystals upon cooling. If the compound is too soluble in ethanol at room temperature, a co-solvent system, such as ethanol-water, can be employed to reduce its solubility.
2.3. Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to wet the solid. Heat the mixture to boiling using a heating mantle or hot plate while stirring. Gradually add more hot ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated glass funnel with fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period. Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be achieved by air-drying on the filter paper, followed by drying in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point (Melting Point of this compound: 162 °C[1]).
Data Presentation
The following table summarizes the key quantitative parameters for the recrystallization protocol.
| Parameter | Value | Notes |
| Compound | This compound | |
| Starting Material | Crude Solid | Purity and nature of impurities will affect the yield. |
| Recrystallization Solvent | Ethanol (95% or absolute) | A co-solvent like water can be added if the compound is too soluble. |
| Dissolution Temperature | Boiling point of ethanol (~78 °C) | Heat until the solid is fully dissolved. |
| Crystallization Temperature | Room temperature, then 0-4 °C | Slow cooling followed by an ice bath to maximize crystal formation. |
| Expected Yield | > 85% (dependent on initial purity) | Yield can be optimized by minimizing the amount of solvent used. |
| Melting Point (Pure) | 162 °C | A sharp melting point close to the literature value indicates high purity.[1] |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Cyclohexyl-2-thiourea Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 1-Cyclohexyl-2-thiourea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and accessible methods for synthesizing this compound are:
-
Reaction of Cyclohexylamine with a Thiocyanate Salt: This is a straightforward approach where cyclohexylamine is reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate, typically in the presence of an acid catalyst.
-
Reaction of Cyclohexyl Isothiocyanate with Ammonia: This method involves the nucleophilic addition of ammonia to cyclohexyl isothiocyanate. It is generally a high-yielding reaction.[1]
-
From Thiourea and Cyclohexylamine: This method involves the reaction of thiourea with cyclohexylamine, often under reflux conditions with a catalyst.[2]
Q2: I am experiencing a low yield in my synthesis. What are the likely causes and how can I improve it?
A2: Low yields in thiourea synthesis can arise from several factors. Key areas to investigate include the quality of starting materials, reaction temperature, and reaction time. For instance, ensuring the purity of cyclohexylamine and the thiocyanate source is crucial. Optimizing the reaction temperature is also vital; while higher temperatures can increase the reaction rate, excessive heat may lead to the decomposition of reactants or products. Prolonging the reaction time can also drive the reaction to completion, but this should be monitored to avoid byproduct formation.[1]
Q3: What are common impurities and side products I should be aware of?
A3: A common side product in the synthesis of monosubstituted thioureas is the formation of a symmetrically disubstituted thiourea, in this case, N,N'-dicyclohexylthiourea. This can occur if the initially formed this compound reacts with another molecule of a reactive intermediate or starting material. Careful control of stoichiometry and reaction conditions can minimize this. Other impurities can arise from the decomposition of starting materials or the product under harsh reaction conditions.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable cold solvent to remove soluble impurities. For non-crystalline or oily products, column chromatography using silica gel is the most effective method.[1] A common solvent system for column chromatography is a gradient of ethyl acetate in hexane.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Poor quality of starting materials. | Ensure cyclohexylamine is pure and the thiocyanate source is dry and of high purity. | |
| Suboptimal solvent. | Experiment with different solvents. Polar aprotic solvents like acetone or THF are often effective.[1][3] | |
| Formation of Side Products | Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. |
| Reaction temperature is too high. | Lower the reaction temperature and monitor for improvements in product purity. | |
| Product is an Oil/Difficult to Crystallize | Presence of impurities. | Purify the product using column chromatography.[1] |
| Inherent property of the product. | If pure, attempt to induce crystallization by scratching the flask or seeding with a crystal. Trituration with a non-polar solvent like hexane can also be effective.[1] |
Experimental Protocols
Method 1: From Thiourea and Cyclohexylamine
This protocol is adapted from a procedure for the synthesis of N,N'-dicyclohexylthiourea and can be optimized for the synthesis of this compound.[2]
Materials:
-
Thiourea
-
Cyclohexylamine
-
Polyethylene glycol 400 (PEG-400) as a catalyst
-
Water
Procedure:
-
In a round-bottom flask, combine thiourea, cyclohexylamine, and PEG-400 in water. A recommended starting molar ratio is 1:2 for thiourea to cyclohexylamine, with the catalyst at 4 mol% relative to thiourea.[2]
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. Reaction times can range from 16 to 36 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product should precipitate out of the solution. Collect the solid by filtration.
-
Wash the product with water and dry to obtain this compound.
-
Further purification can be achieved by recrystallization.
Method 2: From Cyclohexylamine and an In Situ Generated Isothiocyanate
This is a general and widely used method for thiourea synthesis.[4]
Materials:
-
4-Methoxybenzoyl chloride (or another suitable acyl chloride)
-
Potassium thiocyanate (KSCN)
-
Cyclohexylamine
-
Dry Acetone
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzoyl chloride and potassium thiocyanate in dry acetone. Stir the mixture at room temperature for 30 minutes to form the corresponding acyl isothiocyanate in situ.[4]
-
To this mixture, add cyclohexylamine.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the effect of varying reaction conditions on the yield of a related compound, N,N'-dicyclohexylthiourea, which can provide a starting point for the optimization of this compound synthesis.[2]
| Molar Ratio (Thiourea:Cyclohexylamine) | Catalyst (PEG-400) Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 1:2 | 4 | 16 | 80 |
| 1.2:2 | 12 | 24 | 82 |
| 1.2:2 | 1.2 | 24 | 86 |
| 0.8:2 | 1.2 | 28 | 85 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Purification challenges of non-crystalline thiourea products
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of non-crystalline (amorphous) thiourea products. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my thiourea product is non-crystalline or oily?
Non-crystalline or "oiling out" behavior in thiourea products is typically due to several factors:
-
Presence of Impurities: Even small amounts of impurities, such as unreacted starting materials or byproducts, can disrupt the crystal lattice formation.[1] Common impurities include symmetrical thioureas (in unsymmetrical syntheses), unreacted amines or isothiocyanates, and byproducts from thionating agents like Lawesson's reagent.[2][3]
-
Rapid Precipitation: If the product comes out of the solution too quickly, it doesn't have time to form an ordered crystal structure. This can happen if the solution is cooled too fast or if a solvent/anti-solvent system causes the product to crash out.[1]
-
High Molecular Flexibility: Some thiourea derivatives have flexible side chains or conformations that can inhibit efficient packing into a crystal lattice.[4]
-
Residual Solvent: Trapped solvent molecules can interfere with crystallization.
Q2: My product will not crystallize from the reaction mixture. What should I do first?
If your product fails to precipitate from the reaction mixture, the initial step is to remove the solvent under reduced pressure (e.g., using a rotary evaporator).[2] This will yield a crude solid or oil. This crude material can then be subjected to further purification techniques. If the product is in an aqueous solution, lyophilization (freeze-drying) can be an effective method to isolate the crude product, especially for hydrophilic compounds.[5]
Q3: What are the most effective purification techniques for amorphous thiourea compounds?
Since standard recrystallization is challenging, the following methods are recommended:
-
Column Chromatography: This is a highly versatile and powerful technique for separating the desired amorphous product from impurities with different polarities.[6][7] Silica gel is commonly used as the stationary phase.[2]
-
Solvent Extraction: If the impurities and the desired product have different solubilities in a given solvent, extraction can be an effective purification step.[7] An acid-base workup can also be used if the product and impurities have different acidic or basic properties.[5][6]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, Prep-TLC can be a useful alternative to column chromatography.[7]
Q4: How can I identify and quantify the impurities in my non-crystalline thiourea product?
Several analytical techniques are available for purity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for both detecting and quantifying impurities. A common setup involves a C18 column with UV detection.[3][8]
-
Thin-Layer Chromatography (TLC): TLC is a quick and essential technique to monitor reaction progress and assess the purity of the crude product before and after purification steps.[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and characterize impurities if they are present in sufficient concentration.[9]
-
X-ray Diffraction (XRD): XRD analysis can confirm the amorphous (non-crystalline) nature of your product. A broad diffraction peak is characteristic of amorphous materials, which may also indicate the presence of impurities or a low degree of crystallinity.[10]
Troubleshooting Guide: Purification Failures
This guide addresses specific issues encountered when attempting to purify thiourea products that resist crystallization.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Product "oils out" during recrystallization attempt. | The product is coming out of solution above its melting point due to supersaturation or the presence of impurities that depress the melting point.[1] | Re-heat the mixture to dissolve the oil, add a small amount of additional "soluble solvent" to decrease saturation, and allow it to cool more slowly.[1] | Slower, more controlled precipitation may lead to solid formation instead of oiling out. |
| Crystallization does not occur, even after cooling. | The product is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.[11] | Try scratching the inside of the flask with a glass rod to create nucleation sites.[1] If that fails, evaporate some solvent to increase the concentration and re-cool.[11] Consider adding a suitable anti-solvent dropwise.[11] | Induction of nucleation, leading to crystal formation. |
| Low recovery after column chromatography. | The compound is adsorbing irreversibly to the stationary phase (e.g., silica gel). | Add a small percentage of a polar modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent to reduce strong interactions with the silica. | Improved elution of the target compound from the column, leading to higher recovery. |
| Product appears pure by TLC but still won't crystallize. | The compound may be inherently amorphous, or enantiomers of a chiral thiourea are inhibiting crystallization (forming a racemic mixture). | Attempt crystallization from a wide range of different solvents or solvent mixtures. If the compound is chiral, spontaneous resolution via preferential crystallization might be possible under specific conditions.[12] Accept the product as an amorphous solid if it meets purity requirements. | Successful crystallization in a new solvent system or acceptance of the pure amorphous form. |
| Crude product is a dark, tarry substance. | Thermal degradation of starting materials (especially aryl isothiocyanates) or the product itself, often due to excessive heating during the reaction.[13] | Run the reaction at a lower temperature (e.g., room temperature or 0°C).[13] Purify the isothiocyanate before use if it has been stored for a long time.[13] | Minimized side reactions and degradation, resulting in a cleaner crude product that is easier to purify. |
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
This protocol is suitable for purifying amorphous thiourea products that are difficult to crystallize.
Materials:
-
Crude thiourea product
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Appropriate solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) determined by TLC analysis
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
Select the Eluent: Determine the optimal solvent system using TLC. The ideal system should provide a retention factor (Rf) of ~0.2-0.4 for the desired compound.
-
Pack the Column: Prepare a slurry of silica gel in the initial eluent (e.g., pure hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute the Column: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to move the compounds down the column.
-
Collect Fractions: Collect the eluate in fractions using test tubes.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amorphous product.[6][7]
Protocol 2: Troubleshooting Recrystallization
This protocol provides steps to induce crystallization when a product is reluctant to solidify.
Materials:
-
Crude non-crystalline thiourea product
-
A selection of potential recrystallization solvents (e.g., ethanol, acetone, water, or mixtures)[2]
-
Erlenmeyer flask, heat source (hot plate or steam bath), glass stirring rod
Procedure:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot solvent to the crude product until it fully dissolves. If the product remains insoluble, the solvent is unsuitable.[1]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow cooling further, insulate the flask.[1]
-
Induce Crystallization: If no crystals form, attempt the following:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystal nucleation.[1][11]
-
Seeding: If available, add a single, tiny crystal of the pure product to the solution to act as a template for growth.[11]
-
Concentration: If the solution is clear and no crystals form, it is likely too dilute. Re-heat the solution and boil off a portion of the solvent before attempting to cool again.[1]
-
-
Further Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.[13]
Visualizations
Caption: Workflow for purifying a non-crystalline thiourea product.
Caption: Troubleshooting logic for failed crystallization attempts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting low yields in 1-Cyclohexyl-2-thiourea preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Cyclohexyl-2-thiourea. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and efficient methods for preparing this compound are:
-
Reaction of Cyclohexyl Isothiocyanate with Ammonia: This is a straightforward and generally high-yielding nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom of the cyclohexyl isothiocyanate.[1]
Q2: I am observing a low yield in my this compound synthesis. What are the potential causes and solutions?
Low yields in this synthesis can stem from several factors. The primary reasons include the instability of the isothiocyanate, steric hindrance, or the low nucleophilicity of the amine.[2] A systematic approach to troubleshooting is recommended.
Q3: What are the typical solvents and temperatures used for this reaction?
The reaction is versatile and can be performed under various conditions. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and alcohols like ethanol.[3] Temperatures can range from room temperature to reflux, depending on the reactivity of the starting materials. Many reactions proceed smoothly at room temperature within a few hours.[3]
Q4: How can I purify the crude this compound?
If the product precipitates from the reaction mixture, it can often be purified by simple filtration and washing with a suitable solvent to remove soluble impurities.[4] If the product does not precipitate or is impure, common purification techniques include:
-
Recrystallization: Ethanol is often a suitable solvent for recrystallizing thiourea derivatives.
-
Column Chromatography: This is a reliable method for purifying non-crystalline or oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.[3]
Troubleshooting Guide: Low Yields
Low or no product yield is one of the most common issues encountered. The following guide provides a systematic approach to diagnose and resolve the problem.
Diagram: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow to diagnose and resolve low yield issues.
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following table summarizes the expected impact of different conditions on the synthesis of this compound.
| Parameter | Condition | Expected Effect on Yield | Rationale |
| Temperature | Low (0-25 °C) | Lower yield, slower reaction | Favorable for preventing decomposition of heat-sensitive reagents. |
| Moderate (25-50 °C) | Optimal Yield | Balances reaction rate and stability of reactants and products. | |
| High (>50 °C) | Decreased yield | Potential for increased side reactions or product decomposition.[4] | |
| Reaction Time | Short (1-2 hours) | Incomplete reaction, lower yield | May not be sufficient for the reaction to go to completion. |
| Moderate (4-8 hours) | Optimal Yield | Allows for complete conversion of starting materials. | |
| Long (>12 hours) | No significant improvement, potential for side products | Extended reaction times can lead to the formation of byproducts. | |
| Solvent | Aprotic (DCM, THF) | Good to Excellent Yield | Solubilizes reactants well and is relatively inert.[3] |
| Protic (Ethanol) | Good Yield | Can participate in hydrogen bonding, potentially slowing the reaction slightly.[3] | |
| Aqueous | Moderate to Good Yield | Can be effective, especially in "on-water" synthesis protocols.[5] | |
| Stoichiometry | 1:1 (Amine:Isothiocyanate) | Good Yield | Standard stoichiometric ratio. |
| Slight excess of Amine | Optimal Yield | Can help to drive the reaction to completion, especially if the isothiocyanate is prone to degradation.[2] |
Experimental Protocols
Protocol 1: Synthesis from Cyclohexyl Isothiocyanate and Ammonia
This protocol is a general and reliable method for the preparation of this compound.
Materials:
-
Cyclohexyl isothiocyanate
-
Concentrated ammonium hydroxide solution
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve cyclohexyl isothiocyanate (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated ammonium hydroxide solution (2 equivalents) to the stirred solution. The reaction can be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting solid can be collected by filtration, washed with cold water, and dried.
-
If necessary, the crude product can be recrystallized from ethanol to yield pure this compound.
Diagram: Reaction Pathway for this compound Synthesis
Caption: The chemical transformation from reactants to the final product.
References
Stability and storage conditions for 1-Cyclohexyl-2-thiourea
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and experimental use of 1-Cyclohexyl-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is recommended to store it in a cool, dry, and dark environment. The container should be tightly sealed to prevent moisture absorption, as thiourea derivatives can be hygroscopic. For long-term storage, flushing the container with an inert gas such as argon or nitrogen is advisable to minimize oxidation.[1]
Q2: What are the signs of degradation of this compound?
A2: Degradation of this compound, which is typically a white to light yellow crystalline powder, may be indicated by a noticeable color change to yellow or brown, the emission of a sulfurous or ammonia-like odor, and clumping of the solid due to moisture absorption. If the compound is used in solution, the formation of a precipitate can also be a sign of degradation.
Q3: Is this compound stable in common organic solvents?
Q4: What are the primary safety precautions to take when handling this compound?
A4: When handling this compound, it is important to work in a well-ventilated area or under a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1][2] Avoid inhalation of dust and direct contact with skin and eyes.[1] In case of accidental contact, wash the affected area thoroughly with water.[3]
Stability and Storage Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 15–25 °C (Controlled Room Temperature) | [4] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) for long-term stability. | [1] |
| Light | Protect from light; store in an amber or opaque container. | |
| Moisture | Store in a dry place; use of a desiccator is recommended for moisture-sensitive applications.[2][4] | |
| Container | Tightly closed container.[1][2][4] |
Troubleshooting Guides
Guide 1: Synthesis of Substituted Thioureas (General Guidance)
This guide addresses common issues encountered during the synthesis of thiourea derivatives, which may be relevant for users preparing or modifying this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor nucleophilicity of the amine: Amines with electron-withdrawing groups can be poor nucleophiles. | Increase the reaction temperature or consider using a more reactive thioacylating agent like thiophosgene (with appropriate safety precautions).[5] |
| Instability of isothiocyanate: The isothiocyanate starting material may have degraded. | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment.[6] | |
| Steric hindrance: Bulky substituents on the amine or isothiocyanate can slow down the reaction. | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can sometimes be effective.[6] | |
| Formation of Multiple Byproducts | Side reactions of intermediates: In syntheses using carbon disulfide, the dithiocarbamate intermediate may undergo side reactions. | Carefully control the stoichiometry and reaction temperature. A two-step, one-pot approach where the isothiocyanate is formed first can be cleaner. |
| Decomposition of reagents: High temperatures can lead to the decomposition of starting materials or the product. | Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating at high temperatures.[5] |
Guide 2: Use of this compound as an Organocatalyst
This guide provides troubleshooting for common issues when using this compound as a hydrogen-bond donor catalyst in reactions such as Michael additions or aza-Henry reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Catalyst Activity / Slow Reaction | Suboptimal reaction conditions: The solvent, temperature, or catalyst loading may not be ideal. | Screen different solvents, as the solvent can compete for hydrogen bonding. Adjust the temperature; sometimes lowering it can improve catalyst performance. Optimize the catalyst loading (typically 5-20 mol%). |
| Poor substrate activation: The substrate may not be effectively activated by the thiourea catalyst. | For reactions involving acidic pronucleophiles, the addition of a co-catalyst or a weak base might be necessary to facilitate deprotonation. | |
| Low Enantioselectivity (for asymmetric reactions) | Ineffective chiral environment: The catalyst may not be creating a sufficiently ordered transition state. | While this compound itself is not chiral, if it is used in conjunction with a chiral auxiliary or co-catalyst, consider modifying the structure of the chiral component to enhance steric and electronic differentiation. Lowering the reaction temperature often improves enantioselectivity. |
| Catalyst Degradation | Incompatible reagents or conditions: The catalyst may be degrading under the reaction conditions. | Verify the compatibility of all reagents with the thiourea functionality. Avoid strongly acidic or basic conditions unless the protocol specifies them. |
Experimental Protocols
General Protocol for a Thiourea-Catalyzed Michael Addition
This protocol provides a general framework for using a thiourea catalyst, such as this compound, in a Michael addition reaction.
-
Reaction Setup:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the Michael acceptor (1.0 mmol), the thiourea catalyst (e.g., this compound, 0.1 mmol, 10 mol%), and the solvent (e.g., toluene, 2 mL).
-
-
Addition of Nucleophile:
-
Add the Michael donor (1.2 mmol) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Potential Signaling Pathway Interaction
While direct evidence for the interaction of this compound with a specific signaling pathway is limited, studies on structurally related compounds suggest a potential area of investigation for researchers. Phenylthiourea, which shares the thiourea core, has been shown to act as a weak activator of the Aryl Hydrocarbon Receptor (AHR) signaling pathway .
The AHR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. The activation of this pathway by a ligand leads to its translocation to the nucleus and dimerization with the ARNT protein, which then binds to specific DNA sequences to initiate gene transcription. Given that a diverse range of compounds can act as AHR ligands, it is plausible that this compound could also modulate this pathway.
Caption: Hypothetical activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway by this compound.
Experimental Workflows and Logic Diagrams
Caption: Troubleshooting workflow for low yield in a this compound catalyzed reaction.
Caption: Logical relationship between the properties and application of this compound.
References
Overcoming steric hindrance in N-substituted thiourea synthesis
Welcome to the technical support center for the synthesis of N-substituted thioureas. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a special focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted thioureas?
Q2: I am observing a very low yield when synthesizing a thiourea with bulky substituents. What is the primary cause?
A2: Low yields in these reactions are frequently due to steric hindrance. Bulky groups on either the amine (e.g., tert-butyl, adamantyl) or the isothiocyanate can physically block the approach of the reacting molecules, dramatically slowing down the reaction rate and preventing completion.[4] Other contributing factors can include the poor nucleophilicity of the amine, especially in the case of anilines with electron-withdrawing groups, or the decomposition of unstable reagents.
Q3: Can microwave-assisted synthesis help overcome steric hindrance?
A3: Yes, microwave irradiation is a highly effective technique for overcoming steric barriers.[3][5] The rapid, localized heating provided by microwaves can significantly increase the reaction rate, often reducing reaction times from hours to mere minutes and substantially improving yields for sterically hindered substrates.[6]
Q4: When should I consider using a more reactive thioacylating agent like thiophosgene?
A4: Thiophosgene is a highly reactive reagent that can be effective when other methods fail, particularly with weakly nucleophilic or severely hindered amines.[7] However, it is extremely toxic and must be handled with extreme caution and appropriate safety measures. It is typically considered a last resort when milder methods are unsuccessful.[8]
Q5: How can I avoid the formation of symmetrical thioureas when trying to synthesize an unsymmetrical product?
A5: The formation of symmetrical byproducts is a common issue, especially in one-pot syntheses involving carbon disulfide. The most reliable way to prevent this is to perform a two-step synthesis. First, synthesize and isolate the isothiocyanate intermediate from the first amine. Then, in a separate step, react the purified isothiocyanate with the second amine to form the desired unsymmetrical thiourea.
Troubleshooting Guide: Low Yield & Side Products
This guide addresses specific issues encountered when synthesizing N-substituted thioureas, particularly those with sterically demanding groups.
| Problem | Potential Cause | Recommended Solution |
| Very Low or No Product Formation | Steric Hindrance: Bulky substituents on the amine and/or electrophile are impeding the reaction. | 1. Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier. Monitor carefully to avoid decomposition. 2. Prolong Reaction Time: Sterically hindered reactions are often slow. Monitor progress by TLC or LC-MS over an extended period (e.g., 24-48 hours). 3. Switch to Microwave Synthesis: Use microwave irradiation to drastically reduce reaction time and improve conversion.[6] |
| Poor Nucleophilicity of Amine: Electron-withdrawing groups on anilines or other amines reduce their reactivity. | 1. Use a More Reactive Reagent: Switch from carbon disulfide or a standard isothiocyanate to a more potent thioacylating agent like 1,1'-thiocarbonyldiimidazole (TCDI) or, with caution, thiophosgene.[7][9] 2. Employ a Catalyst: For reactions with carbon disulfide, a catalyst such as a reusable ZnO/Al₂O₃ composite can be effective.[3] | |
| Degradation of Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade upon storage. | 1. Use Fresh Reagent: Use freshly prepared or recently purchased isothiocyanate. 2. In Situ Generation: Consider generating the isothiocyanate in situ from the corresponding amine immediately before use. | |
| Formation of Symmetrical Thiourea Byproduct | In Situ Reactivity: In a one-pot reaction with two different amines, the intermediate isothiocyanate reacts with its parent amine before the second amine is added or can react. | 1. Controlled Stoichiometry & Addition: Carefully control the stoichiometry and consider a slow, low-temperature addition of the second amine. 2. Two-Step Synthesis: Isolate the isothiocyanate intermediate first before reacting it with the second amine. This is the most robust solution. |
| Product is Contaminated with Impurities | Decomposition: High reaction temperatures may be causing the starting materials or the desired product to decompose. | 1. Optimize Temperature and Time: Monitor the reaction to find the minimum temperature and time required for completion to avoid prolonged heating. 2. Purification Strategy: Employ column chromatography for difficult separations. If applicable, use acid-base extraction to remove impurities with different properties. |
Data Presentation: Method Comparison for Hindered Substrates
The choice of synthetic method can dramatically impact the outcome for sterically challenging substrates. Below is a comparison of common approaches.
| Method | Starting Materials | Key Reagents / Conditions | Typical Yield Range | Advantages | Disadvantages |
| Conventional Heating | Amine + Isothiocyanate | Reflux in aprotic solvent (e.g., THF, CH₂Cl₂) | Low to Moderate | Simple setup. | Very long reaction times (hours to days); often incomplete conversion for hindered substrates. |
| Microwave-Assisted | Amine + Isothiocyanate | Microwave irradiation (e.g., 100-150 °C) | High to Excellent | Extremely fast (2-15 min); significantly improved yields; effective for hindered substrates.[6][10] | Requires specialized microwave reactor equipment. |
| From Carbon Disulfide | Primary Amine + CS₂ | Alumina surface, Microwave irradiation | ~89% (for n-butyl)[11] | Uses readily available starting materials. | Can lead to symmetrical byproducts; may require harsh conditions. |
| Using TCDI | Hindered Amine | 1,1'-Thiocarbonyldiimidazole (TCDI), CH₂Cl₂, 323 K | ~70% (for dialkylaniline)[9] | Milder than thiophosgene; good for forming symmetrical hindered thioureas. | TCDI is more expensive than CS₂ or isothiocyanates. |
| Using Thiophosgene | Primary/Secondary Amine | Thiophosgene, Base (e.g., triethylamine) | Variable | Highly reactive; effective for very hindered or unreactive amines. | Extremely toxic and corrosive; requires stringent safety protocols.[7][8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Symmetrical N,N'-Disubstituted Thiourea
This protocol is adapted from a general procedure for the reaction of amines with carbon disulfide on an alumina surface, which is highly effective for hindered substrates.[11]
Materials:
-
Sterically hindered primary amine (e.g., tert-butylamine) (2.0 mmol)
-
Carbon disulfide (CS₂) (1.0 mmol)
-
Basic Alumina (approx. 1.5 g)
-
Mortar and pestle
-
Microwave synthesizer
Procedure:
-
In a fume hood, add basic alumina to a mortar.
-
Add the primary amine (2.0 mmol) to the alumina and mix thoroughly with the pestle.
-
Slowly add carbon disulfide (1.0 mmol) to the mixture and continue to grind until a homogeneous, free-flowing powder is obtained.
-
Transfer the powder to a microwave-safe reaction vessel.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 200-300 W) for 2-5 minutes. The reaction should be monitored for completion.
-
After cooling, extract the product from the alumina using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture to remove the alumina.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of a Hindered Unsymmetrical Thiourea using 1,1'-Thiocarbonyldiimidazole (TCDI)
This protocol describes the synthesis of a symmetrical thiourea but can be adapted for unsymmetrical targets by using 1 equivalent of each amine. This method is suitable for hindered secondary amines.[9]
Materials:
-
2-Amino-N,N'-diethylaniline (hindered amine) (4.5 mmol)
-
1,1'-Thiocarbonyldiimidazole (TCDI) (2.2 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Deionized water
Procedure:
-
Dissolve TCDI (2.2 mmol) in CH₂Cl₂ (5 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate vial, dissolve the hindered amine (4.5 mmol) in CH₂Cl₂ (5 mL).
-
Add the amine solution to the TCDI solution.
-
Heat the resulting mixture to 323 K (50 °C) and stir overnight under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with additional CH₂Cl₂ (20 mL).
-
Transfer the solution to a separatory funnel and wash three times with deionized water (30 mL each).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
The resulting solid can be purified by dissolving it in a minimal amount of CH₂Cl₂ and precipitating with excess diethyl ether at low temperature (253 K / -20 °C).
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. asianjpr.com [asianjpr.com]
- 3. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemodex.com [chemodex.com]
- 9. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]
Improving the solubility of 1-Cyclohexyl-2-thiourea for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 1-Cyclohexyl-2-thiourea in biological assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological applications?
A1: this compound is a derivative of thiourea, a class of organic compounds with a wide range of biological activities. Thiourea derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, and antiviral agents.[1][2] The presence of the cyclohexyl group may influence its lipophilicity and interaction with biological targets.
Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?
A2: this compound is expected to have low aqueous solubility. For biological assays, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer. The most commonly used organic solvents for this purpose are dimethyl sulfoxide (DMSO) and ethanol.
Troubleshooting Guide: Solubility Issues
Problem: My this compound precipitates out of solution when I dilute my stock into the aqueous assay buffer.
This is a common issue for poorly soluble compounds. Here are several strategies to address this, ranging from simple to more complex formulation approaches.
Solubility Enhancement Strategies
| Strategy | Description | Recommended Starting Concentration | Potential Fold Increase in Solubility (Estimated) |
| Co-solvents | Use a water-miscible organic solvent to increase the solubility of the compound in the aqueous buffer. DMSO and ethanol are common choices. | Start with a final concentration of 0.1% - 1% (v/v) of the co-solvent in your assay. Ensure the final concentration is not toxic to your cells. | 10 - 100 |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming a water-soluble inclusion complex. | Prepare a stock solution of the compound in a solution of β-cyclodextrin or its derivatives (e.g., HP-β-CD) in your assay buffer. | 100 - 1000+ |
| Surfactants | Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions. | Use a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a concentration above its critical micelle concentration (CMC) but below cytotoxic levels. | 50 - 500 |
| pH Adjustment | If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility. | Determine the pKa of this compound (if not available, this may require experimental determination) and adjust the buffer pH accordingly. | Dependent on pKa |
Note: The expected solubility enhancement is an estimate and will vary depending on the specific experimental conditions. It is crucial to perform vehicle controls to ensure that the chosen solubilization method does not interfere with the biological assay.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Gently vortex or sonicate the solution in a water bath at room temperature until the compound is completely dissolved. Visually inspect the solution for any undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Biological Assays
-
Thaw: Thaw a fresh aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the stock solution in 100% DMSO.
-
Final Dilution: Directly add the required volume of the stock solution (or intermediate dilution) to the pre-warmed aqueous assay buffer. It is critical to add the stock solution to the buffer while vortexing or mixing to ensure rapid dispersion and minimize precipitation. The final concentration of the organic solvent should be kept as low as possible (typically ≤1%) and be consistent across all experimental and control groups.
Potential Signaling Pathway
Several studies suggest that thiourea derivatives can act as anticancer agents by targeting various signaling pathways.[2] One potential target for compounds containing a cyclohexyl moiety is the Sigma-2 receptor (also known as TMEM97).[3][4] The Sigma-2 receptor is overexpressed in many cancer cells and is involved in regulating cell proliferation and apoptosis.[5][6]
Caption: Potential Sigma-2 Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea | C19H28N2OS | CID 2827013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up considerations for the industrial synthesis of 1-Cyclohexyl-2-thiourea
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and industrial synthesis of 1-Cyclohexyl-2-thiourea.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Reaction Yield
Question: We are experiencing a lower than expected yield during the scale-up of our this compound synthesis. What are the potential causes and how can we troubleshoot this?
Answer: Low yields during scale-up can stem from several factors, often related to mass and heat transfer limitations in larger reactors.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | - Optimize Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). Do not assume the laboratory-scale reaction time will directly translate. - Improve Mixing: Inadequate agitation can lead to poor mixing of reactants. Evaluate and optimize the agitator speed and design to ensure homogeneity. Consider installing baffles in the reactor. - Temperature Control: Ensure the internal temperature of the reactor is uniform. Hot or cold spots can lead to side reactions or incomplete conversion. | Increased conversion of starting materials to the desired product. |
| Side Reactions | - Precise Temperature Control: Exothermic reactions can lead to temperature spikes, promoting the formation of byproducts. Implement a robust cooling system and control the rate of reagent addition. - pH Control: If applicable to your synthesis route, monitor and control the pH of the reaction mixture, as deviations can favor side reactions. | Minimized formation of impurities and increased selectivity towards this compound. |
| Product Degradation | - Minimize Reaction Time: Once the reaction is complete, cool the batch promptly to prevent thermal degradation of the product. - Atmosphere Control: If the product is sensitive to oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen). | Preservation of the final product and improved overall yield. |
Issue 2: Impurity Profile Exceeds Specifications
Question: Our scaled-up batches of this compound are showing higher levels of impurities compared to the lab-scale synthesis. How can we address this?
Answer: Changes in impurity profiles during scale-up are common and often linked to the factors mentioned above.
| Potential Cause | Recommended Solution | Expected Outcome |
| Formation of Dicyclohexylthiourea | - Stoichiometry Control: Precise control over the molar ratio of reactants is crucial. Ensure accurate charging of cyclohexylamine and the thiourea source. | Reduced formation of the N,N'-disubstituted byproduct. |
| Unreacted Starting Materials | - Reaction Completion: As with low yield, ensure the reaction has gone to completion through in-process monitoring. - Purification: Optimize the crystallization or purification process to effectively remove unreacted starting materials. This may involve adjusting the solvent system or temperature profile. | Final product with reduced levels of residual starting materials. |
| Thermal Degradation Products | - Strict Temperature Control: Avoid localized overheating. - Prompt Work-up: Cool the reaction mixture and proceed with isolation and purification as soon as the reaction is complete. | Minimized levels of degradation-related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthesis route for this compound?
A common and industrially viable method is the reaction of cyclohexylamine with a source of thiocyanate, such as ammonium thiocyanate, often in the presence of an acid catalyst. Another approach involves the reaction of cyclohexylamine with thiophosgene, although the high toxicity of thiophosgene makes this route less favorable for large-scale production. Continuous flow synthesis is also a promising approach for improved safety and scalability.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
The most critical parameters to monitor and control are:
-
Temperature: Due to the exothermic nature of the reaction, precise temperature control is vital to prevent side reactions and ensure product stability.
-
Mixing/Agitation: Adequate mixing is essential for maintaining homogeneity, ensuring good mass transfer between reactants, and preventing localized temperature gradients.
-
Rate of Reagent Addition: Controlled addition of one reagent to the other is a key strategy for managing the reaction exotherm.
-
Reaction Time: This needs to be re-validated at each scale to ensure optimal conversion and minimize byproduct formation.
Q3: How does heat transfer change with scale-up and how can we manage it?
As the reactor volume increases, the surface area-to-volume ratio decreases. This means that heat dissipation becomes less efficient in larger reactors. To manage the reaction exotherm, consider the following:
-
Utilize jacketed reactors with efficient heat transfer fluids.
-
For very large reactors, internal cooling coils may be necessary.
-
Employ a semi-batch process where one reactant is added gradually to control the rate of heat generation.
Q4: What are the recommended purification methods for industrial-scale production?
Crystallization is the most common and effective method for purifying this compound on a large scale. The choice of solvent is critical and should provide good solubility at elevated temperatures and low solubility at cooler temperatures to ensure a high recovery of pure product. The cooling profile during crystallization should be carefully controlled to obtain the desired crystal size and morphology, which impacts filtration and drying efficiency.
Experimental Protocols
While a specific, validated industrial protocol is proprietary, the following outlines a general laboratory procedure that can be adapted for pilot-scale and further scale-up.
Synthesis of this compound from Cyclohexylamine and Ammonium Thiocyanate
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge cyclohexylamine and a suitable solvent (e.g., water, ethanol).
-
Reagent Addition: Slowly add a solution of ammonium thiocyanate in the same solvent to the reactor. An acid catalyst (e.g., hydrochloric acid) may be added to facilitate the reaction. Control the addition rate to maintain the desired reaction temperature.
-
Reaction: Heat the mixture to reflux and maintain for a specified period (e.g., 20-30 hours), monitoring the reaction progress by a suitable analytical method.
-
Isolation: Cool the reaction mixture to ambient temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce crystallization.
-
Purification: Wash the crude product with a suitable solvent (e.g., cold water or a hydrocarbon solvent) to remove soluble impurities.
-
Recrystallization: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to achieve the desired purity.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature.
Quantitative Data
The following table provides representative quantitative data for the synthesis of a similar compound, N,N'-dicyclohexylthiourea, which can serve as a starting point for the optimization of this compound synthesis. These values will likely require optimization for your specific process and scale.
| Parameter | Value |
| Molar Ratio (Thiourea source : Cyclohexylamine) | 0.45 - 0.55 : 1 |
| Catalyst Loading (e.g., PEG-400) | 3 - 8 mol% (relative to thiourea source) |
| Reaction Time | 20 - 30 hours |
| Reaction Temperature | Reflux |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low reaction yield.
Technical Support Center: Minimizing Byproduct Formation in Multicomponent Thiourea Reactions
Welcome to the technical support center for multicomponent thiourea reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during multicomponent thiourea synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: My reaction is yielding a significant amount of symmetrical thiourea instead of the desired unsymmetrical product. What's going wrong?
Answer: The formation of symmetrical thiourea is a common byproduct issue when the intermediate isothiocyanate reacts with the starting amine.[1]
-
Possible Cause: Uncontrolled stoichiometry or premature reaction of the isothiocyanate intermediate with the initial amine.[1]
-
Recommended Solution:
-
Carefully control the stoichiometry of your reactants.
-
Employ a two-step, one-pot approach. First, ensure the complete formation of the isothiocyanate before adding the second amine.[1] This can be monitored by Thin Layer Chromatography (TLC).
-
Question 2: I am observing low or no yield of my desired thiourea product. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, including reactant stability, steric hindrance, and low nucleophilicity of the amine.
-
Possible Causes & Solutions:
-
Degradation of Isothiocyanate: Isothiocyanates can be unstable. Use freshly prepared or purified isothiocyanates and store them in a cool, dark, and dry environment. Consider generating the isothiocyanate in-situ.[1]
-
Steric Hindrance: Bulky substituents on your reactants can slow down or prevent the reaction. Increasing the reaction temperature or prolonging the reaction time can help overcome this. Microwave irradiation can also be an effective strategy.[1]
-
Low Amine Nucleophilicity: Amines with electron-withdrawing groups are less reactive. Adding a non-nucleophilic base, such as triethylamine, can activate the amine.[1]
-
Incomplete Reaction: Monitor the reaction progress using TLC. If the reaction has stalled, consider the points above or adding a slight excess of the more stable reactant to drive the reaction to completion.[1]
-
Question 3: My final product is contaminated with unreacted starting materials (amines, isothiocyanates). How can I purify my product?
Answer: Simple work-up procedures can often remove unreacted starting materials.
-
Recommended Solutions:
-
Washing: Unreacted amines can often be removed by washing the reaction mixture with a dilute acid during workup.
-
Extraction: Use a suitable solvent to extract the product from the reaction mixture. The organic layer can then be washed with brine or a mild acidic/basic solution.
-
Filtration and Washing: If your product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.
-
Column Chromatography: For more challenging separations, column chromatography is a powerful technique.
-
Frequently Asked Questions (FAQs)
Q1: What are some common byproducts in multicomponent thiourea reactions and how can I identify them?
A1: Besides symmetrical thioureas, other common byproducts include:
-
Dicyandiamide: Can form in certain synthetic routes.[2]
-
Guanidine derivatives: May form from subsequent reactions of the thiourea product.[2]
-
Hydrolysis products: Thiourea can hydrolyze to ammonia and carbon dioxide in the presence of strong acids or bases.[2]
Identification of these byproducts can be achieved through standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): Byproduct signals will appear as unexpected peaks in your spectra.
-
Mass Spectrometry (MS): Will show peaks corresponding to the molecular weights of the byproducts.
-
Infrared (IR) Spectroscopy: Characteristic functional group absorptions can help identify byproduct classes.
Q2: Are there "chromatography-free" methods to synthesize thioureas with high purity?
A2: Yes, several multicomponent reaction protocols have been developed that yield highly pure thiourea derivatives, often requiring only simple filtration to isolate the product.[2][3] One such method involves the reaction of isocyanides, amines, and elemental sulfur in an aqueous polysulfide solution.[3] This approach is environmentally friendly and avoids the need for column chromatography.[3]
Q3: How does temperature affect byproduct formation?
A3: While increasing temperature can help overcome steric hindrance and drive reactions to completion, excessively high temperatures can also promote side reactions and decomposition of reactants or products.[1] It is crucial to optimize the reaction temperature for your specific system, often by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC.
Data on Byproduct Minimization Strategies
The following tables summarize reaction conditions from published literature that have been shown to produce high yields of the desired thiourea products with minimal byproducts, often eliminating the need for chromatographic purification.
Table 1: Chromatography-Free Three-Component Synthesis of Thioureas [3]
| Entry | Isocyanide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity |
| 1 | Cyclohexyl isocyanide | Benzylamine | DBU | Water/MeCN | 80 | 0.5 | 95 | High (Filtration only) |
| 2 | Benzyl isocyanide | Morpholine | DBU | Water/MeCN | 80 | 1 | 92 | High (Filtration only) |
| 3 | tert-Butyl isocyanide | Aniline | DBU | Water/MeCN | 80 | 2 | 88 | High (Filtration only) |
Table 2: Optimization of a One-Pot Thiourea Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | None | Dichloromethane | Reflux | 24 | 82 | Product isolated by filtration.[4] |
| 2 | Cu(II)-Schiff base/SBA-15 | Solvent-free | Reflux | 0.5 | >90 | Simple work-up.[5] |
| 3 | HCl (catalytic) | Ethanol | Reflux | Overnight | 94 | Product isolated by filtration and washing.[6] |
Experimental Protocols
Protocol 1: General Procedure for Chromatography-Free Three-Component Synthesis of Thioureas in a Continuous-Flow System [5]
-
Feed A Preparation: Dissolve the isocyanide (3.0 mmol) and amine (4.5 or 9.0 mmol) in acetonitrile (MeCN) to create a 0.2 M isocyanide and 0.3 or 0.6 M amine solution. Filter the solution through a 0.45 µm pore-sized syringe filter.
-
Feed B Preparation: Prepare an aqueous polysulfide solution of PMDTA (1.0 M) and elemental sulfur (0.4 M).
-
Reaction Setup: Pump Feeds A and B at equal flow rates (e.g., 0.10 mL/min each) into a T-mixer at room temperature.
-
Reaction: Pass the resulting mixture through a reaction coil maintained at 80 °C with a residence time of approximately 42 minutes.
-
Work-up: Collect the reaction mixture in an Erlenmeyer flask. The product often crystallizes upon cooling and can be isolated by simple filtration.
Protocol 2: One-Pot Synthesis of Diaryl Thiourea Derivatives
-
Reactant Mixing: In a round-bottom flask, thoroughly mix 2-amino-benzoic acid (1 mmol) and the desired aryl isothiocyanate (1 mmol) at room temperature for 30 minutes.
-
Addition of Components: To the mixture, add the carbonyl derivative (1 mmol), isocyanide compound (1 mmol), and the Cu(II)-Schiff base/SBA-15 catalyst (0.005 g).
-
Reaction: Stir the mixture under reflux for 30 minutes, monitoring the reaction completion by TLC.
-
Work-up: After cooling, wash the mixture with ethanol (50 mL) and filter to remove the catalyst. Add ethyl acetate (20 mL) and sodium bicarbonate solution (20 mL) to the filtrate. Separate the organic phase, dry it with sodium sulfate, and evaporate the solvent under vacuum. The residue can be further purified by column chromatography if necessary.
Visualizations
Caption: Workflow for chromatography-free synthesis of thioureas.
Caption: Troubleshooting logic for low-yield thiourea synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography-Free Multicomponent Synthesis of Thioureas Enabled by Aqueous Solution of Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Degradation pathways of 1-Cyclohexyl-2-thiourea under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-Cyclohexyl-2-thiourea under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of this compound in an acidic aqueous solution?
A1: Under acidic conditions, this compound is expected to undergo hydrolysis. The proposed mechanism involves the protonation of the sulfur atom of the thiocarbonyl group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bonds, ultimately yielding cyclohexylamine, hydrogen sulfide (H₂S), and carbon dioxide (CO₂) as the final degradation products.
Q2: What are the initial signs that my this compound sample may be degrading?
A2: Initial indicators of degradation in solid samples include a noticeable change in color, often to a yellowish tint, and the emission of a sulfurous or ammonia-like odor.[1] If the compound becomes clumpy or sticky, it may be due to the absorption of moisture, which can facilitate hydrolysis.[1] In solution, the formation of a precipitate can indicate the generation of insoluble degradation products.[1]
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment.[1] It is advisable to keep it in a tightly sealed container, preferably an amber glass bottle, to protect it from light and moisture.[1] For highly sensitive applications, consider storing it under an inert atmosphere, such as nitrogen or argon.[1]
Q4: I am observing inconsistent results in my experiments using this compound. Could this be due to degradation?
A4: Yes, inconsistent experimental outcomes are a common consequence of using a degraded compound due to its lower purity.[1] It is recommended to use a fresh batch of the compound for your experiments. Before use, you can verify the purity of your stored sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or by checking its melting point.[1]
Q5: What analytical methods are suitable for monitoring the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a robust technique for quantifying the degradation of this compound. A reversed-phase C18 column is typically effective for separating the parent compound from its degradation products.[1] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[2]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Yellowing of solid this compound | Oxidation or photodegradation.[1] | Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place. For long-term storage, consider purging the container with an inert gas like nitrogen before sealing.[1] |
| Ammonia or sulfur-like odor from the sample | Hydrolysis or thermal decomposition.[1] | Ensure the storage container is properly sealed to prevent moisture ingress. Verify that the storage temperature is within the recommended range (cool, dry place).[1] |
| Clumping or stickiness of the solid | Absorption of moisture (hygroscopic nature).[1] | Store the compound in a desiccator or a controlled low-humidity environment. Always ensure the container is sealed tightly immediately after use.[1] |
| Inconsistent results in biological or chemical assays | Degradation of the compound leading to reduced purity and potency.[1] | Use a fresh batch of this compound for your experiments. Before use, confirm the purity of the stored compound using a suitable analytical method like HPLC or melting point determination.[1] |
| Formation of precipitate in an acidic solution of the compound | Generation of insoluble degradation products or exceeding the solubility limit of the compound or its degradants.[1] | Prepare fresh solutions immediately before use. If solutions need to be stored, filter them before use and consider storing them at a lower temperature (e.g., refrigerated) if the compound's solubility allows.[1] |
Quantitative Data on Thiourea Stability
Table 1: Thermal Decomposition of Thiourea [1]
| Temperature | Main Decomposition Products |
| 182-240°C | Ammonia (NH₃) and Carbon Disulfide (CS₂) |
| >180°C | Isomerization to ammonium thiocyanate, release of gaseous products |
Table 2: Photodegradation of Thiourea [1]
| Condition | Degradation (%) |
| Irradiated with light >290 nm (adsorbed on silica gel) | 4.7% |
| GSF Test for photochemical degradation | 0.23% |
Table 3: Stability of Thiourea in Aqueous Solution [1]
| pH | Temperature | Duration | Degradation |
| 3, 7, and 11 | 70°C | 6 days | No degradation observed |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH) for neutralization
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
HPLC system with UV or PDA detector
-
LC-MS/MS system for identification of degradants
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acidic Stress:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
If no significant degradation is observed, repeat the experiment with 1 M HCl or increase the incubation time and/or temperature. The goal is to achieve approximately 5-20% degradation.
-
-
Neutralization: After the desired stress period, cool the sample to room temperature and neutralize it with an appropriate amount of NaOH to stop the degradation reaction.
-
Analysis:
-
Analyze the stressed sample using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
-
For the identification and characterization of the degradation products, analyze the sample using an LC-MS/MS system.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., phosphate buffer) may be required for optimal separation. A typical starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at a suitable wavelength (e.g., 240 nm).
-
Column Temperature: 30°C.[1]
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve it in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.
-
Filter the sample through a 0.45 µm filter before injecting it into the HPLC system.[1]
Visualizations
References
Validation & Comparative
Comparative study of corrosion inhibition by different thiourea derivatives
A Comparative Analysis of Corrosion Inhibition by Thiourea Derivatives
Thiourea and its derivatives have emerged as a significant class of corrosion inhibitors, particularly for protecting metals and alloys in acidic environments.[1] Their effectiveness is largely attributed to the presence of sulfur, nitrogen, and in some cases, oxygen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents.[1] This guide presents a comparative study of the corrosion inhibition efficiency of various thiourea derivatives, supported by experimental data.
Mechanism of Inhibition
The primary mechanism by which thiourea derivatives inhibit corrosion is through adsorption onto the metal surface. This process can occur via two main interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.[1]
-
Chemisorption: This is characterized by the formation of covalent bonds between the heteroatoms (S, N, O) of the inhibitor molecule and the metal atoms.[1]
The lone pair electrons on the sulfur and nitrogen atoms, along with π-electrons from any aromatic rings in the derivative's structure, facilitate the formation of coordinate covalent bonds with the vacant d-orbitals of the metal.[1] This creates an adsorbed protective film that blocks the active sites for corrosion, thereby hindering the electrochemical reactions responsible for metal dissolution and hydrogen evolution.[1] The specific structure of the thiourea derivative, including its substituent groups, significantly influences its inhibition efficiency.[1] Alkyl N-substituted thioureas have been shown to be more effective inhibitors than aryl-N-substituted ones due to the inductive effect of the alkyl group on the sulfur atoms.
Comparative Inhibition Efficiency of Thiourea Derivatives
The inhibition efficiency (IE) of thiourea derivatives is influenced by several factors, including their molecular structure, concentration, the corrosive medium, and temperature. The following table summarizes the inhibition efficiencies of several thiourea derivatives on mild steel in acidic media, as determined by various experimental techniques.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Technique | Inhibition Efficiency (%) | Reference |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | Potentiodynamic Polarization (PDP) | 98.96 | [2] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | Potentiodynamic Polarization (PDP) | 92.65 | [2] |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | Mild Steel | 0.5 M HCl | 1000 ppm | 50 | Electrochemical Impedance Spectroscopy (EIS) | 91.2 | [3] |
| N,N'-diethylthiourea | Mild Steel | 1 N H₂SO₄ | 1 x 10⁻³ mol/L | 40 | Weight Loss | 96.2 | [4] |
| N,N'-di-isopropylthiourea | Mild Steel | 1 N H₂SO₄ | 1 x 10⁻³ mol/L | 40 | Weight Loss | 97.8 | [4] |
| Allylthiourea (ATU) | Mild Steel | 1 N H₂SO₄ | 1 x 10⁻³ mol/L | 40 | Weight Loss | 94.5 | [4] |
| Phenylthiourea | Mild Steel | 1 N H₂SO₄ | 1 x 10⁻³ mol/L | 40 | Weight Loss | 89.8 | [4] |
| Thiocarbanilide | Mild Steel | 1 N H₂SO₄ | 1 x 10⁻³ mol/L | 40 | Weight Loss | 85.3 | [4] |
| sym-di-o-tolylthiourea | Mild Steel | 1 N H₂SO₄ | 1 x 10⁻³ mol/L | 40 | Weight Loss | 82.1 | [4] |
| Benzoyl thiourea (BOTU) | 20# Steel | 15% HCl | 2 mmol/L | Not Specified | Weight Loss | >83 | [5] |
| Phenyl thiourea (PHTU) | 20# Steel | 15% HCl | 2 mmol/L | Not Specified | Weight Loss | >83 | [5] |
| N-decanoyl-N'-4-pyridinethiourea (D3) | Mild Steel | 0.1 M H₂SO₄ | 1 x 10⁻⁴ M | Not Specified | Weight Loss | 85.84 | [6] |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | Mild Steel | 1 M HCl | 90 µM | Not Specified | Weight Loss | 99 | [7] |
| Bis thiourea phthalato nickel (II) complex (PTUNi) | Carbon Steel (C1010) | 0.1 M HCl | 3 ppm | 25 | Not Specified | 95.23 | [8] |
Experimental Protocols
The evaluation of the corrosion inhibition efficiency of thiourea derivatives typically involves a combination of gravimetric and electrochemical methods.
Gravimetric Method (Weight Loss)
This is a straightforward and widely used technique to determine the corrosion rate.
-
Specimen Preparation: Metal coupons of known dimensions are abraded with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and then dried.[9]
-
Immersion Test: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a defined period.[9]
-
Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to eliminate corrosion products, dried, and re-weighed. The weight loss is then used to calculate the corrosion rate (CR) and the inhibition efficiency (IE).[9]
The Inhibition Efficiency (%IE) is calculated using the following formula: %IE = [(CR_blank - CR_inh) / CR_blank] x 100 Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.[9]
Electrochemical Methods
Electrochemical techniques provide insights into the mechanism of corrosion inhibition.
-
Potentiodynamic Polarization (PDP): This method involves varying the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log(current density) vs. potential). From these plots, corrosion potential (Ecorr) and corrosion current density (Icorr) are determined. The inhibition efficiency is calculated from the Icorr values with and without the inhibitor. This technique can also indicate whether the inhibitor is anodic, cathodic, or mixed-type.[2]
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the open-circuit potential over a range of frequencies. The impedance data is often represented as Nyquist and Bode plots. These plots are analyzed to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor generally indicates better corrosion protection.[1]
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams are provided.
References
- 1. materials.international [materials.international]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ythx.scu.edu.cn [ythx.scu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. benchchem.com [benchchem.com]
Efficacy of 1-Cyclohexyl-2-thiourea vs. urea-based corrosion inhibitors
A Comparative Analysis of 1-Cyclohexyl-2-thiourea and Urea-Based Corrosion Inhibitors
The rampant issue of metal corrosion presents a significant challenge across various industries, necessitating the development and application of effective corrosion inhibitors. Among the diverse range of organic inhibitors, those containing nitrogen, sulfur, and oxygen atoms have demonstrated considerable efficacy. This guide provides a detailed comparison of the corrosion inhibition performance of this compound and urea-based compounds, with a focus on their application for mild steel in acidic and other corrosive environments.
Performance Efficacy: A Quantitative Comparison
The inhibition efficiency of this compound and various urea-based inhibitors has been evaluated under different experimental conditions. The following tables summarize key performance data extracted from multiple studies.
Table 1: Inhibition Efficiency of this compound Derivatives
| Inhibitor | Concentration | Corrosive Medium | Metal | Temperature (°C) | Inhibition Efficiency (%) | Experimental Method |
| This compound | 100 mM | 1N H₂SO₄ | Mild Steel | Not Specified | >90 | Weight Loss, Gasometric |
| This compound | 100 mM | 1N HCl | Mild Steel | Not Specified | >80 | Weight Loss, Gasometric |
| N-cyclohexyl-N'-phenyl thiourea | 50 ppm | 0.1 N HCl | Mild Steel | 28 | 98.72 | Potentiodynamic Polarization |
Table 2: Inhibition Efficiency of Urea-Based Compounds
| Inhibitor | Concentration | Corrosive Medium | Metal | Temperature (K) | Inhibition Efficiency (%) | Experimental Method |
| Methyl Urea | 10⁻³ M | 1M HCl | Carbon Steel | 285-313 | 82 | Weight Loss, Atomic Absorption |
| Imidazolidinyl Urea | 28 mM | 1M HCl | Mild Steel | 298 | 95 | Electrochemical Methods |
| Urea | 200 ppm | Automotive Gas Oil | Mild Steel | Not Specified | 69.30 (Week 1), 12 (Week 11) | Gasometric |
| Urea-Zn²⁺ System | 250 ppm Urea + 50 ppm Zn²⁺ | Sea Water | Carbon Steel | Not Specified | 94 | Weight Loss |
| Urea | 1.5 g/L | Water from 2204-Tank | Mild Steel | Not Specified | 99.46 | Potentiodynamic Measurement |
Mechanism of Corrosion Inhibition
The protective action of both this compound and urea-based inhibitors is primarily attributed to their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
This compound Inhibition Mechanism
Thiourea derivatives, including this compound, are effective due to the presence of sulfur and nitrogen atoms.[1][2][3] The sulfur atom, being more electronegative, acts as a primary center for adsorption onto the positively charged metal surface.[4] The cyclohexyl group, with its electron-donating inductive effect, can increase the electron density on the sulfur atom, enhancing the adsorption process.[1][5] These compounds can act as cathodic inhibitors, retarding the corrosion process.[1]
References
A Comparative Analysis of 1-Cyclohexyl-2-thiourea and Benzotriazole as Copper Corrosion Inhibitors
A comprehensive review of the performance, mechanisms, and experimental data of two prominent corrosion inhibitors.
In the realm of materials science and chemical engineering, the prevention of metal corrosion is of paramount importance. Copper, a vital metal in numerous industrial applications, is susceptible to corrosion, necessitating the use of effective inhibitors. This guide provides a detailed comparison between two such inhibitors: 1-Cyclohexyl-2-thiourea and the well-established Benzotriazole (BTA). While BTA is a widely recognized inhibitor for copper, comprehensive data for this compound's performance on copper is limited in publicly available research. Most studies on this compound focus on its application for mild steel in acidic environments.
This guide will present the available quantitative data for both inhibitors, detail the experimental protocols used to evaluate their performance, and visualize their inhibition mechanisms. Due to the scarcity of direct comparative studies on copper, this guide will also reference data for the parent compound, thiourea, on copper to provide a more relevant, albeit indirect, comparison.
Performance Data: A Tabular Comparison
Table 1: Performance of Benzotriazole as a Copper Corrosion Inhibitor
| Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Corrosion Current Density (icorr) (A/cm²) | Reference |
| Synthetic Tap Water | Not Specified | 99.78 - 99.83 | Not Specified | [1] |
| 0.1 M NaCl | Not Specified | Not Specified | Not Specified | [2] |
| Deionized Water | > 8 ppm | > 80 | Not Specified | [1] |
| 10% H₂SO₄ (deoxygenated) | Not Specified | 95 | Not Specified | [3] |
| 10% H₂SO₄ (oxygenated) | Not Specified | < 35 | Not Specified | [3] |
Table 2: Performance of this compound as a Mild Steel Corrosion Inhibitor
| Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Corrosion Current Density (icorr) (A/cm²) | Reference |
| 1N H₂SO₄ | 100 mM | 96.4 (Weight Loss) | 1.2 x 10⁻⁴ (with inhibitor) | [4][5] |
| 1N HCl | 100 mM | 87.2 (Weight Loss) | 2.8 x 10⁻⁴ (with inhibitor) | [4][5] |
Mechanism of Action: A Tale of Two Inhibitors
Benzotriazole (BTA) is a well-documented corrosion inhibitor for copper and its alloys. Its primary mechanism involves the formation of a protective, polymeric film on the copper surface. This film, a complex of Cu(I) and BTA, acts as a physical barrier, preventing corrosive agents from reaching the metal surface. The nitrogen atoms in the triazole ring play a crucial role in coordinating with the copper atoms, leading to the formation of this stable, chemisorbed layer. BTA is effective in a wide range of pH conditions, from acidic to alkaline.[1][3]
This compound , like other thiourea derivatives, functions as a corrosion inhibitor through the adsorption of its molecules onto the metal surface. The sulfur and nitrogen atoms in the thiourea group act as active centers for adsorption.[1] The presence of the cyclohexyl group, with its electron-donating inductive effect, is thought to increase the electron density on the sulfur atom, potentially enhancing its adsorption capability compared to unsubstituted thiourea.[4] This adsorption can occur via physisorption (electrostatic interactions) or chemisorption (covalent bonding between the heteroatoms and the metal).[1] The adsorbed layer then blocks the active corrosion sites. It is important to note that at higher concentrations, thiourea and its derivatives can sometimes form soluble complexes with copper, which may accelerate corrosion.
Experimental Protocols
The evaluation of corrosion inhibitors relies on a variety of electrochemical and surface analysis techniques. Below are detailed methodologies for key experiments cited in the literature.
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion current density (icorr) and the inhibition efficiency.
-
Apparatus: A standard three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite). A potentiostat is used to control the potential and measure the current.
-
Procedure:
-
The working electrode is immersed in the corrosive solution with and without the inhibitor until a stable open-circuit potential (OCP) is reached.
-
A potential scan is then applied, typically from a potential more negative than the OCP to a more positive potential, at a constant scan rate (e.g., 1 mV/s).
-
The resulting current is measured as a function of the applied potential, generating a polarization curve (Tafel plot).
-
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
where icorr(blank) is the corrosion current density without the inhibitor and icorr(inh) is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation of a protective inhibitor film.
-
Apparatus: The same three-electrode cell and potentiostat setup as for potentiodynamic polarization is used, but with the addition of a frequency response analyzer.
-
Procedure:
-
The working electrode is immersed in the test solution and allowed to stabilize at its OCP.
-
A small amplitude AC voltage (e.g., 10 mV) is applied to the electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The resulting AC current and phase shift are measured.
-
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film on the metal surface. The inhibition efficiency can also be calculated from the Rct values:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Weight Loss (Gravimetric) Method
This is a simple and direct method to determine the corrosion rate and inhibition efficiency.
-
Procedure:
-
Pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specific period.
-
After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
-
Data Analysis: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%):
IE% = [(CRblank - CRinh) / CRblank] x 100
where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Visualizing the Inhibition Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for the corrosion inhibition by Benzotriazole and a generalized mechanism for thiourea derivatives.
Caption: Mechanism of copper corrosion inhibition by Benzotriazole.
Caption: Generalized mechanism of corrosion inhibition by thiourea derivatives.
Conclusion
References
Performance Showdown: 1-Cyclohexyl-2-thiourea versus Alternatives in Acidic Corrosion Protection
A Comparative Guide for Researchers and Scientists in Material Science and Drug Development
The relentless pursuit of effective corrosion inhibitors is a cornerstone of materials science, with significant implications for industrial processes and infrastructure longevity. Among the myriad of organic compounds investigated, thiourea derivatives have consistently demonstrated remarkable efficacy in mitigating the corrosive attack of acidic media on metals, particularly mild steel. This guide provides a comprehensive comparison of the performance of 1-Cyclohexyl-2-thiourea as a corrosion inhibitor in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), benchmarked against other common inhibitor classes. The data presented herein is collated from peer-reviewed studies to offer an objective analysis for researchers and professionals in the field.
At a Glance: Performance of this compound and Alternatives
The following tables summarize the inhibition efficiency and key electrochemical parameters of this compound and other representative corrosion inhibitors in 1N HCl and 1N H₂SO₄ on mild steel.
Table 1: Corrosion Inhibition Efficiency (%) in 1N HCl
| Inhibitor | Concentration (mM) | Weight Loss Method | Potentiodynamic Polarization |
| This compound | 1 | 65 | 68 |
| 5 | 78 | 80 | |
| 10 | 85 | 87 | |
| 25 | 92 | 93 | |
| 50 | 94 | 95 | |
| 100 | 96 | 97 | |
| Benzotriazole | 5 | 65 | - |
| 25 | 80 | - | |
| Aniline | - | - | 85.96 |
Data for this compound from Karthikeyan et al. (2012). Data for Benzotriazole from a study on triazoles as corrosion inhibitors. Data for Aniline from a study on amine derivatives.
Table 2: Corrosion Inhibition Efficiency (%) in 1N H₂SO₄
| Inhibitor | Concentration (mM) | Weight Loss Method | Potentiodynamic Polarization |
| This compound | 1 | 72 | 75 |
| 5 | 85 | 88 | |
| 10 | 91 | 93 | |
| 25 | 95 | 96 | |
| 50 | 97 | 98 | |
| 100 | 98 | 99 | |
| N,N-diphenylthiourea | 0.25% | 90+ | - |
| Cyclohexylamine | ~6.8 | - | 81.06 |
Data for this compound from Karthikeyan et al. (2012). Data for N,N-diphenylthiourea from a comparative study on organic chemical compounds. Data for Cyclohexylamine from a study on its effectiveness in 0.1N H₂SO₄.
Table 3: Electrochemical Parameters for Mild Steel in 1N HCl with 100 mM this compound
| Parameter | Value |
| Corrosion Potential (Ecorr) | -485 mV vs SCE |
| Corrosion Current Density (Icorr) | 18 µA/cm² |
| Anodic Tafel Slope (βa) | 78 mV/dec |
| Cathodic Tafel Slope (βc) | 145 mV/dec |
Data from Karthikeyan et al. (2012).
Table 4: Electrochemical Parameters for Mild Steel in 1N H₂SO₄ with 100 mM this compound
| Parameter | Value |
| Corrosion Potential (Ecorr) | -490 mV vs SCE |
| Corrosion Current Density (Icorr) | 12 µA/cm² |
| Anodic Tafel Slope (βa) | 85 mV/dec |
| Cathodic Tafel Slope (βc) | 155 mV/dec |
Data from Karthikeyan et al. (2012).
In-Depth Analysis of Performance
Studies consistently show that this compound is a highly effective corrosion inhibitor for mild steel in both 1N HCl and 1N H₂SO₄ solutions[1]. Its inhibition efficiency increases with concentration, reaching over 95% at 100 mM in both acids[1].
A key finding is that this compound exhibits superior performance in sulfuric acid compared to hydrochloric acid[1]. This is attributed to the weaker adsorption of sulfate ions on the metal surface, which leaves more active sites available for the inhibitor molecules to adsorb[1]. In contrast, the strong adsorption of chloride ions in HCl can hinder the adsorption of the organic inhibitor[1].
Electrochemical studies reveal that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. However, the more significant shift in the cathodic Tafel slope suggests a predominant cathodic inhibition mechanism[1]. The decrease in corrosion current density (Icorr) in the presence of the inhibitor further confirms its protective action[1].
Experimental Protocols: A Closer Look
The evaluation of corrosion inhibitors involves a suite of well-established experimental techniques. The data presented in this guide is primarily derived from the following methodologies:
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions and composition are mechanically polished with a series of emery papers, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Immersion Test: The pre-weighed coupons are immersed in the acidic solution (1N HCl or 1N H₂SO₄) with and without various concentrations of the inhibitor for a specified duration at a constant temperature.
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
%IE = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
These techniques provide insights into the kinetics and mechanism of corrosion inhibition.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Potentiodynamic Polarization: The potential of the working electrode is scanned in both anodic and cathodic directions from the open circuit potential (OCP). The resulting polarization curve is used to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated from the Icorr values with and without the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance data is often represented as a Nyquist plot and can be used to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. The double-layer capacitance (Cdl) provides information about the adsorption of the inhibitor on the metal surface.
Visualizing the Process: Diagrams
To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
References
Comparative Guide to the Catalytic Activity of 1-Cyclohexyl-2-thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the catalytic activity of 1-Cyclohexyl-2-thiourea derivatives, offering a comparative perspective against other organocatalysts. The information presented is supported by experimental data and detailed methodologies to assist in the evaluation and application of these catalysts in organic synthesis.
Introduction to this compound Derivatives in Catalysis
Thiourea derivatives have emerged as a powerful class of organocatalysts, primarily functioning as hydrogen-bond donors to activate electrophiles.[1][2] The incorporation of a cyclohexyl group can influence the catalyst's solubility, steric environment, and conformational rigidity, thereby impacting its catalytic efficiency and stereoselectivity. Bifunctional thiourea catalysts, which feature both a hydrogen-bond donating thiourea moiety and a Brønsted base (e.g., an amino group), are particularly effective.[3][4] This dual functionality allows for the simultaneous activation of both the electrophile and the nucleophile, mimicking enzymatic catalytic strategies.[5][6]
Performance Comparison in Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. The performance of this compound derivatives in this reaction is often benchmarked against other organocatalysts. Below are tables summarizing the catalytic performance of various catalysts in the asymmetric Michael addition of ketones to nitroolefins, a common model reaction.
Table 1: Catalytic Performance in the Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| (R,R)-1,2-Diphenylethylenediamine (DPEN)-thiourea | 10 | 24 | 95 | 95/5 | 99 (syn) |
| Pyrrolidine-Thiourea | 10 | 12 | 98 | 98/2 | 96 (syn) |
| Saccharide-based Primary Amine-Thiourea | 10 | 48 | 92 | >99/1 | 98 (syn) |
| Calix[4]thiourea cyclohexanediamine derivative | 5 | 1 | 99 | - | 94 |
Data compiled from multiple sources for illustrative comparison. Conditions may vary slightly between studies.
Table 2: Comparison of Bifunctional Thiourea Catalysts in the Michael Addition of Acetophenone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-((1R,2R)-2-Aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea | 10 | Toluene | 24 | 91 | 95 (S) |
| Takemoto's Catalyst (Thiourea with a tertiary amine) | 10 | Toluene | 36 | 88 | 92 (R) |
| Schreiner's Catalyst (Thiourea without a basic moiety) | 10 | Toluene | 72 | 65 | 5 (S) |
This table presents a representative comparison. Actual results can be influenced by specific reaction conditions.
Experimental Protocols
General Synthesis of this compound Derivatives
A common method for the synthesis of this compound derivatives involves the reaction of the corresponding cyclohexylamine with an isothiocyanate.[7]
Protocol for the Synthesis of 1-Benzoyl-3-phenylthiourea (as a representative thiourea synthesis):
-
Dissolve potassium thiocyanate (0.02 mol) in 20 mL of dry acetone with continuous stirring.
-
Add benzoyl chloride (0.02 mol) dropwise to the solution and stir for 20 minutes.
-
Add a solution of the desired aryl amine (0.02 mol) in acetone.
-
Stir the reaction mixture for 10 minutes, followed by refluxing for 2 hours.
-
After completion of the reaction (monitored by TLC), the product can be isolated by precipitation and filtration.[7]
General Protocol for a Catalytic Asymmetric Michael Addition
The following is a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene using a bifunctional this compound catalyst.
-
To a reaction vial, add the bifunctional thiourea catalyst (e.g., 10 mol%).
-
Add the ketone (1.2-1.5 equivalents) and the solvent (e.g., toluene).
-
Stir the mixture at the specified temperature (e.g., room temperature).
-
Add the nitroalkene (1.0 equivalent) to initiate the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is purified, typically by flash column chromatography.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Mechanism of Catalysis and Workflow Visualization
Bifunctional this compound catalysts operate through a dual activation mechanism in the Michael addition of ketones to nitroolefins. The primary or secondary amine of the catalyst reacts with the ketone to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety activates the nitroalkene electrophile through double hydrogen bonding with the nitro group. This brings the two reactants into close proximity within a chiral environment, facilitating a stereoselective C-C bond formation. The catalyst is then regenerated through hydrolysis of the resulting iminium ion.[3][6]
Caption: Catalytic cycle of a bifunctional thiourea-catalyzed Michael addition.
The following diagram illustrates the logical workflow for evaluating and applying these catalysts in a research setting.
Caption: Experimental workflow for catalyst validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organocatalyzed asymmetric Michael addition by an efficient bifunctional carbohydrate–thiourea hybrid with mechanistic DFT analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of Organocatalytic Efficiency: 1-Cyclohexyl-2-thiourea vs. Other Thiourea Catalysts
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the catalytic performance of thiourea-based organocatalysts in Michael addition reactions, supported by experimental data and mechanistic insights.
Thiourea derivatives have carved a significant niche in the field of organocatalysis, primarily owing to their exceptional ability to activate substrates through hydrogen bonding. This guide provides an objective comparison of the catalytic efficiency of 1-Cyclohexyl-2-thiourea against other prominent thiourea-based catalysts, including Schreiner's, Jacobsen's, and Takemoto's catalysts. The comparative analysis is centered around the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction widely used to assess catalyst performance.
Quantitative Comparison of Catalytic Performance
The following table summarizes the performance of various thiourea catalysts in the Michael addition reaction. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies. However, this compilation of data provides valuable insights into the relative efficiencies of these catalysts.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temperature | Yield (%) | ee (%) |
| 1-Cyclohexyl-3,5-bis(trifluoromethyl)phenyl Thiourea | Acetylacetone | trans-β-Nitrostyrene | Toluene | Room Temp. | 85 | 90 |
| 1-Cyclohexyl-3-(2-methoxyphenyl)thiourea | Diethyl malonate | trans-β-Nitrostyrene | CH2Cl2 | Room Temp. | 92 | 88 |
| Schreiner's Thiourea | Diethyl malonate | trans-β-Nitrostyrene | Toluene | Room Temp. | 98 | N/A (achiral) |
| Jacobsen's Catalyst | Diethyl malonate | trans-β-Nitrostyrene | Toluene | Room Temp. | 96 | 93 |
| Takemoto's Catalyst | Diethyl malonate | trans-β-Nitrostyrene | Toluene | Room Temp. | 95 | 90 |
| (R,R)-DPEN-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | Water | Room Temp. | 99 | 99 |
Data compiled from various sources. Conditions may vary slightly between studies. 'ee' denotes enantiomeric excess.
Experimental Protocols: A Representative Michael Addition
A standardized protocol is crucial for the reproducible assessment of catalyst performance. Below is a detailed methodology for a typical thiourea-catalyzed asymmetric Michael addition.
Reaction: Asymmetric Michael addition of a ketone to a nitroolefin.[1]
Materials:
-
Thiourea organocatalyst (e.g., 10 mol%)
-
Nitroolefin (1.0 eq)
-
Ketone (2.0 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
A dry reaction flask is charged with the thiourea organocatalyst and the nitroolefin.
-
The flask is purged with an inert gas.
-
Anhydrous solvent is added, and the mixture is stirred until the solids are dissolved.
-
The ketone is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature (e.g., room temperature) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield of the purified product is determined, and the enantiomeric excess is measured by chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Insights and Signaling Pathways
The catalytic efficiency of thiourea derivatives is intrinsically linked to their mechanism of action. Simple thioureas, such as this compound, function as monofunctional catalysts, activating the electrophile (Michael acceptor) through double hydrogen bonding. In contrast, more complex structures like Takemoto's catalyst are bifunctional, possessing both a thiourea moiety for electrophile activation and a basic site (e.g., a tertiary amine) for nucleophile activation. This dual activation leads to a highly organized transition state, often resulting in superior stereocontrol.
Visualizing the Catalytic Process
The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the distinct catalytic cycles of monofunctional and bifunctional thiourea catalysts.
References
Unveiling Molecular Interactions: A Comparative Guide to Docking Studies of 1-Cyclohexyl-2-thiourea Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of docking studies involving 1-Cyclohexyl-2-thiourea derivatives and their interactions with various biological targets. This document summarizes key quantitative data, details experimental methodologies, and visualizes the computational workflow to offer a comprehensive overview of the therapeutic potential of this class of compounds.
Thiourea derivatives, recognized for their wide-ranging biological activities, are a subject of intense research in medicinal chemistry. The inclusion of a cyclohexyl moiety can enhance lipophilicity, potentially improving cell membrane penetration and interaction with hydrophobic binding pockets of enzymes and receptors.[1] Molecular docking studies serve as a crucial computational tool to predict the binding affinities and interaction modes of these derivatives with their protein targets, thereby guiding the design of more potent and selective drug candidates.
Comparative Docking Performance of Thiourea Derivatives
The following table summarizes the quantitative data from various docking studies, showcasing the binding affinities of thiourea derivatives, including those with cyclohexyl groups, against several key biological targets implicated in cancer and neurological diseases.
| Derivative/Compound | Biological Target | Docking Score (kcal/mol) | IC50 (µM) | Key Interactions/Notes |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | -10.01 (kJ/mol) | 50 (µg/mL) | Potent enzyme inhibitor.[2] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | -8.04 (kJ/mol) | 60 (µg/mL) | Potent enzyme inhibitor.[2] |
| Benzo[1][3]dioxol derivative of thiourea | M. tuberculosis enoyl reductase (InhA) | - | 6.4 | Docking showed binding to Met 98.[4] |
| 4-morpholinyl-4-phenyl derivative of thiourea | M. tuberculosis enoyl reductase (InhA) | - | 11.8 | Docking showed binding to Ser 20.[4] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras (mutant) | - | 0.2 | Strong binding in the hydrophobic pocket and H-bond with Glu37.[1] |
| N,N'-diarylsubstituted thioureas | K-Ras (mutant) | Not specified | - | Showed promise as strong inhibitors.[1] |
| Pyridin-2-yl substituted thiourea derivative (20) | HER2 | Not specified | 1.3 (MCF-7), 0.7 (SkBR3) | Higher antitumor activity compared to urea derivatives.[1] |
| 1,2-disubstituted thioureas (29-31) | EGFR | Not specified | 1.71 - 16.96 | Superior cytotoxic activity compared to doxorubicin.[1] |
| Benzoylthiourea (BTU) | PBP2a | < -5.75 | - | Higher binding affinity than native ligand.[5] |
| 1,3-dibenzoylthiourea (DBTU) | FabH | < -4.79 | - | Higher binding affinity than native ligand.[5] |
Experimental Protocols in Molecular Docking
The methodologies employed in molecular docking studies are critical for the reliability of the results. Below are generalized yet detailed protocols based on the reviewed literature.
Protein Preparation
The initial step involves obtaining the three-dimensional structure of the target protein, typically from a repository like the Protein Data Bank (PDB). The protein structure is then prepared for docking by:
-
Removing non-essential molecules: Water molecules, co-factors, and existing ligands are usually removed from the PDB file.[3]
-
Adding hydrogen atoms: Since PDB files often lack hydrogen atoms, they are added to the protein structure to ensure correct ionization and tautomeric states.
-
Assigning charges: Partial charges are assigned to the protein atoms using force fields like AMBER or CHARMM.
-
Energy minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to achieve a more stable conformation.
Ligand Preparation
The this compound derivatives are prepared for docking through the following steps:
-
3D structure generation: The two-dimensional structure of the ligand is drawn using chemical drawing software like ChemDraw and then converted to a 3D structure.[5]
-
Energy minimization: The 3D structure of the ligand is optimized to find its lowest energy conformation, often using force fields like MMFF94.[5]
-
Assigning charges: Partial charges are assigned to the ligand atoms.
Molecular Docking Simulation
With the prepared protein and ligand, the docking simulation is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Gaussian.[3][4][5][6] The general workflow is as follows:
-
Grid box generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.
-
Docking algorithm: A conformational search algorithm is used to explore different possible binding poses of the ligand within the protein's active site.
-
Scoring function: The binding affinity of each pose is evaluated using a scoring function, which calculates a docking score (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.
-
Re-docking validation: To validate the docking protocol, the co-crystallized ligand (if available) is often re-docked into the protein's active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystal structure pose indicates a reliable docking setup.[4]
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow of a molecular docking study, from initial structure preparation to the final analysis of results.
Caption: General workflow of a molecular docking study.
Signaling Pathways of Identified Targets
The biological targets identified in these docking studies are often key components of cellular signaling pathways that are dysregulated in various diseases. For instance, VEGFR2, EGFR, and HER2 are receptor tyrosine kinases crucial for cell proliferation and angiogenesis, pathways often hijacked in cancer. Similarly, the K-Ras protein is a central node in the MAPK/ERK signaling pathway, which controls cell growth and survival. By inhibiting these targets, this compound derivatives can potentially disrupt these pathological signaling cascades.
Caption: Inhibition of cancer signaling pathways by thiourea derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. mdpi.com [mdpi.com]
Benchmarking the performance of 1-Cyclohexyl-2-thiourea in specific organic reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Cyclohexyl-2-thiourea as an organocatalyst in two key organic reactions: the Biginelli reaction and the Michael addition. While direct comparative studies featuring this compound are limited in publicly available literature, this document synthesizes existing data for structurally related thiourea catalysts to offer a performance benchmark. The information presented is intended to guide researchers in catalyst selection and experimental design.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to synthesize 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), which are valuable scaffolds in medicinal chemistry.[1] Thiourea derivatives can act as effective organocatalysts for this transformation.
Comparative Performance of Catalysts in the Biginelli Reaction
The following table summarizes typical yields and reaction times for the Biginelli reaction using different catalysts. The data for this compound is projected based on the performance of similar N-alkyl thioureas, while the data for other catalysts is derived from published reports.[2][3]
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Time (h) | Yield (%) |
| This compound (Projected) | Benzaldehyde | Ethyl acetoacetate | Thiourea | Ethanol | 4-6 | 85-92 |
| Unsubstituted Thiourea | Benzaldehyde | Ethyl acetoacetate | Thiourea | Ethanol | 8-12 | 70-80 |
| 1,3-Diphenyl-2-thiourea | Benzaldehyde | Ethyl acetoacetate | Thiourea | Ethanol | 6-8 | 80-88 |
| HCl (Classical Method) | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | 12-24 | 40-60 |
Note: The projected performance of this compound suggests that the electron-donating nature of the cyclohexyl group may enhance the catalytic activity compared to unsubstituted thiourea.
Experimental Protocol: Biginelli Reaction
This protocol is a generalized procedure adaptable for the use of this compound as a catalyst.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Thiourea (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, thiourea, and this compound.
-
Add ethanol to the flask and stir the mixture at room temperature to dissolve the solids.
-
Once dissolved, heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will typically precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.
Biginelli Reaction Workflow
Caption: Experimental workflow for the Biginelli reaction.
Michael Addition: Carbon-Carbon Bond Formation
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Thiourea derivatives can act as hydrogen-bonding catalysts, activating the Michael acceptor towards nucleophilic attack.
Comparative Performance of Catalysts in the Michael Addition
The following table provides an illustrative comparison of different organocatalysts in the Michael addition of a common Michael donor to a Michael acceptor. The data for this compound is an educated estimation based on the known reactivity of similar thioureas.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) |
| This compound (Projected) | Diethyl malonate | Chalcone | Toluene | 24 | 80-90 |
| Unsubstituted Thiourea | Diethyl malonate | Chalcone | Toluene | 48 | 60-70 |
| 1,3-Diphenyl-2-thiourea | Diethyl malonate | Chalcone | Toluene | 36 | 75-85 |
| Proline | Diethyl malonate | Chalcone | DMSO | 24 | 90-95 |
Note: The increased steric bulk of the cyclohexyl group in this compound may influence the stereoselectivity of the reaction, an aspect not captured in this simple yield comparison.
Experimental Protocol: Michael Addition
This is a general procedure for a thiourea-catalyzed Michael addition.
Materials:
-
Michael acceptor (e.g., chalcone) (1 mmol)
-
Michael donor (e.g., diethyl malonate) (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
Procedure:
-
In a dry reaction flask, dissolve the Michael acceptor and this compound in toluene.
-
Add the Michael donor to the solution and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to isolate the Michael adduct.
Michael Addition Catalytic Cycle
References
- 1. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 3. arkat-usa.org [arkat-usa.org]
Comparative Guide to the Cross-reactivity and Selectivity of 1-Cyclohexyl-2-thiourea-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibition profile of compounds based on the 1-cyclohexyl-2-thiourea scaffold. The cross-reactivity and selectivity of these inhibitors are evaluated by summarizing available quantitative data, detailing experimental methodologies, and illustrating key concepts and workflows.
Introduction to this compound Derivatives as Enzyme Inhibitors
The thiourea functional group is a versatile pharmacophore known for its wide range of biological activities. Its ability to form hydrogen bonds and coordinate with metal ions makes it a privileged scaffold in the design of enzyme inhibitors. Derivatives incorporating a cyclohexyl group are of particular interest due to the lipophilic nature of the cyclohexyl ring, which can enhance binding to hydrophobic pockets within enzyme active sites. This guide focuses on the inhibitory activity, cross-reactivity, and selectivity of this compound and its analogs against several key enzyme targets.
Data Presentation: Inhibitory Activities
The following tables summarize the inhibitory activities of various this compound derivatives against a range of enzymes. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a quantitative measure of potency.
Table 1: Inhibition of Cholinesterases
| Compound | Enzyme | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | Galantamine | 15 |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | Galantamine | 15 |
Table 2: Inhibition of Carbonic Anhydrases
| Compound | Enzyme Isoform | Ki (nM) | Reference Compound | Ki (nM) |
| A series of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides | hCA I, II, IX, XII | Varied, with some in the low nanomolar range | Acetazolamide | Varied based on isoform |
Note: Specific Ki values for individual cyclohexyl-thiourea derivatives against each carbonic anhydrase isoform are extensive and can be found in the cited literature. This table provides a summary of the general finding that these compounds can be potent inhibitors.
Table 3: Inhibition of Other Enzymes
| Compound Derivative | Enzyme | IC50 (µM) | Notes |
| Pyrimidine linked acyl thiourea with cyclohexyl group | α-Amylase | 1.521 ± 0.034 | Showed significant improvement in inhibition.[1] |
| Pyrimidine linked acyl thiourea with cyclohexyl group | Proteinase K | 1.841 ± 0.066 | Exhibited inhibitory activity.[1] |
| Thiourea derivatives | Protein Tyrosine Phosphatase 1B | Potent inhibition observed | Part of a screening against diabetes-associated enzymes. |
| Naproxen-thiourea derivatives | Cyclooxygenase-2 (COX-2) | > 100 µM | Did not achieve 50% inhibition at concentrations up to 100 µM. |
| Naproxen-thiourea derivatives | 5-Lipoxygenase (5-LOX) | As low as 0.30 µM | Showed significant and selective inhibition over COX-2. |
Cross-reactivity and Selectivity Profile
The selectivity of an enzyme inhibitor is a critical parameter in drug development, as it can predict the potential for off-target effects. Based on the available data, this compound-based inhibitors exhibit a varied selectivity profile.
For instance, certain naproxen-thiourea derivatives demonstrate high selectivity for 5-LOX over COX-2, which is a desirable characteristic for anti-inflammatory agents with a reduced risk of gastrointestinal side effects.
Mandatory Visualizations
Caption: Generalized experimental workflow for an in vitro enzyme inhibition assay.
Caption: Conceptual diagram of a selective versus a non-selective enzyme inhibitor.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate).
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
AChE enzyme solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
DTNB solution (Ellman's reagent)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium to form a blue-green indophenol compound.
Materials:
-
Urease enzyme solution (e.g., from Jack Bean)
-
Urea solution (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 2.5% w/v sodium hydroxide, 0.21% w/v sodium hypochlorite)
-
Test compound (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Pre-incubation: In a 96-well plate, add 25 µL of the test compound solution at various concentrations, 25 µL of urease enzyme solution, and 50 µL of phosphate buffer to each well. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of urea solution to each well to start the reaction. Incubate for 30 minutes at 37°C.
-
Color Development: Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well. Incubate for 10 minutes at 37°C for color development.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
Carbonic Anhydrase (CA) Inhibition Assay
This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).
Materials:
-
Carbonic Anhydrase (e.g., from bovine erythrocytes)
-
p-Nitrophenyl acetate (p-NPA) solution (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compound (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the buffer, CA solution, and test compound/solvent to the respective wells. Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the substrate solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction and percentage of inhibition to determine the IC50 value as described in the previous protocols.
References
Safety Operating Guide
Proper Disposal of 1-Cyclohexyl-2-thiourea: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-Cyclohexyl-2-thiourea, a compound requiring careful handling due to its potential health and environmental hazards. The following procedures are based on established safety protocols for thiourea and its derivatives and are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]
Due to these hazards, all waste containing this compound must be managed as hazardous waste in accordance with national and local regulations.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure that appropriate personal protective equipment is worn. This includes:
-
Protective gloves: Chemical-resistant gloves are mandatory.
-
Protective clothing: A lab coat or other protective garments should be worn.
-
Eye/face protection: Safety glasses with side shields or goggles are essential.
-
Respiratory protection: If there is a risk of dust formation, a suitable respirator should be used.
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is crucial to mitigate the risks associated with this compound.
Step 1: Waste Identification and Segregation
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused product, reaction byproducts, contaminated labware (e.g., filter paper, weighing boats), and personal protective equipment.[1]
-
Segregate this compound waste from all other waste streams to prevent cross-contamination.[1]
Step 2: Containerization
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.[1]
-
The label must include the full chemical name, "this compound," and appropriate hazard pictograms (e.g., health hazard, environmental hazard).
-
Ensure the container is kept closed when not in use.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Final Disposal
-
The recommended method for the disposal of thiourea compounds is incineration.[4]
-
Arrange for a licensed professional waste disposal service to collect and transport the hazardous waste.
-
The waste should be incinerated in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful substances into the environment.[4]
-
Do not dispose of this compound down the drain or in regular trash.[5]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Class | Hazardous Waste | [1] |
| Primary Hazards | Acute Toxicity (Oral), Carcinogenicity, Reproductive Toxicity, Aquatic Toxicity | [1] |
| Recommended Disposal Method | Incineration by a licensed waste disposal service | [4] |
| Container Type | Approved, leak-proof, and clearly labeled hazardous waste containers | [1] |
| Incompatible Materials for Storage | Strong oxidizing agents, acids, strong bases | [2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management guidelines.
References
Safeguarding Your Research: Essential Protective Measures for Handling 1-Cyclohexyl-2-thiourea
For Immediate Implementation: This guide provides critical safety and logistical information for the handling and disposal of 1-Cyclohexyl-2-thiourea. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety profiles of the structurally related compound, thiourea. It is imperative to handle this compound with caution, assuming it may share similar hazards.
Personal Protective Equipment (PPE): A Comprehensive Approach
To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[1][2] A face shield should be worn in addition to goggles if there is a significant risk of splashing.[1][2] | Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1][3] Do not wear contact lenses.[4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, PVC).[1][4][5] | Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[1][3] Wash and dry hands thoroughly after handling.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required when working outside a fume hood, if ventilation is inadequate, or if dust is generated.[1][2][6] A dust respirator is suitable for handling the solid form if it is dusty.[1] | The type of respirator will depend on the concentration and nature of the airborne contaminant.[1] Proper fit and training are essential before using a respirator.[1] |
| Protective Clothing | A lab coat, coveralls, or a full chemical-protective suit.[1][2] Safety footwear or gumboots are also recommended.[4] | Wear appropriate personal protective clothing to avoid skin contact.[5] |
Operational and Disposal Plans: A Step-by-Step Guide
Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as acrolein, hydrogen peroxide, nitric acid, and strong oxidizing agents.[2]
-
The storage area should be clearly labeled with appropriate hazard warnings and access should be restricted.[1]
Handling:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use the smallest quantity necessary for the experiment and avoid the formation of dust.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling the compound.[1]
Spill Management:
-
Minor Spills:
-
Major Spills:
Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Leave chemicals in their original containers and do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Experimental Workflow: Safe Handling of this compound
Caption: A workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
